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  • Product: Methyl 2,5-dibromopyridine-4-acetate
  • CAS: 1806295-96-4

Core Science & Biosynthesis

Foundational

Technical Monograph: Strategic Synthesis of Methyl 2,5-dibromopyridine-4-acetate

[1] Executive Summary The synthesis of Methyl 2,5-dibromopyridine-4-acetate presents a specific regiochemical challenge: introducing an acetate moiety at the C4 position while preserving the chemically sensitive bromine...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The synthesis of Methyl 2,5-dibromopyridine-4-acetate presents a specific regiochemical challenge: introducing an acetate moiety at the C4 position while preserving the chemically sensitive bromine substituents at C2 and C5.[1]

While direct lithiation of 4-methylpyridines (picolines) is a common homologation strategy, it is ill-suited for 2,5-dibromo systems due to the high risk of "Halogen Dance" (base-catalyzed halogen migration) and Lithium-Halogen exchange.[1] Consequently, this guide details the Nucleophilic Aromatic Substitution (


) Strategy  via malonate displacement. This route is thermodynamically controlled, scalable, and ensures the integrity of the 2,5-dibromo substitution pattern.[1]

Retrosynthetic Analysis & Strategic Selection

The Challenge: Regiocontrol in Poly-halogenated Pyridines

The target molecule contains three functional sites.[1] The primary difficulty lies in differentiating the C4 position from the C2/C6 positions, which are typically more reactive toward nucleophiles, and preventing the scrambling of C2/C5 bromines during functionalization.

Pathway Comparison
StrategyMethodologyRisk ProfileViability
A. Lateral Lithiation Deprotonation of 2,5-dibromo-4-picoline with LDA/LiTMP followed by carbonate trapping.[1]High. High probability of Li-Br exchange or halogen migration (Halogen Dance) before methyl deprotonation.[1]Low (Research Scale Only)
B. Oxidative Homologation Oxidation of 4-methyl precursor to acid, followed by Arndt-Eistert homologation.[1]Medium. Requires hazardous diazomethane; oxidation conditions (KMnO4) may degrade the di-bromo ring.[1]Low (Safety Concerns)
C. Malonate Displacement (

)
Displacement of a C4-leaving group (Cl or NO2) by dimethyl malonate, followed by decarboxylation.[1]Low. Chemoselective for C4 in activated pyridines; preserves C2/C5 bromines; scalable.High (Recommended)
Selected Route: The Malonate Displacement ( )

This protocol utilizes 2,5-dibromo-4-chloropyridine (or the 4-nitro analogue) as the Key Starting Material (KSM).[1] The C4 position is activated for nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effect of the ortho/meta bromines.[1]

Detailed Synthesis Protocol

Phase 1: Nucleophilic Displacement

Objective: Install the carbon chain at C4 using Dimethyl Malonate.

  • Substrate: 2,5-Dibromo-4-chloropyridine[1]

  • Reagents: Dimethyl Malonate, Sodium Hydride (NaH)

  • Solvent: Anhydrous THF or DMF

Step-by-Step Methodology:

  • Enolate Formation:

    • Charge a flame-dried reactor with anhydrous THF under

      
       atmosphere.
      
    • Add NaH (60% dispersion in oil, 1.2 eq) at 0°C.

    • Add Dimethyl Malonate (1.2 eq) dropwise. Observation: Evolution of

      
       gas.[1] Stir for 30 min at 0°C until gas evolution ceases and the solution becomes clear/homogeneous.
      
  • Displacement Reaction:

    • Dissolve 2,5-dibromo-4-chloropyridine (1.0 eq) in minimal THF.

    • Add the substrate solution to the malonate enolate at 0°C.

    • Warm to room temperature and then heat to reflux (65°C) for 4–6 hours.

    • Mechanism:[2][3][4] The malonate anion attacks C4. The intermediate Meisenheimer complex collapses, expelling the chloride ion. The C2/C5 bromines remain intact as they are less labile than the C4-chloride in this specific electronic environment.[1]

  • Workup:

    • Quench with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).

    • Dry over

      
       and concentrate.
      
    • Intermediate Product: Dimethyl 2-(2,5-dibromopyridin-4-yl)malonate.[1]

Phase 2: Hydrolysis & Decarboxylation (Krapcho Conditions)

Objective: Remove one ester group to form the mono-acetate.[1]

  • Reagents: LiCl, Water, DMSO[1]

  • Conditions: 130°C–150°C

Methodology:

  • Dissolve the malonate intermediate in DMSO (wet, containing ~2-3 eq of water).

  • Add Lithium Chloride (LiCl, 2.0 eq).[5]

  • Heat to 140°C.

    • Chemical Logic: The chloride ion attacks the methyl ester via

      
      , generating the carboxylate, which spontaneously decarboxylates at high temperature to release 
      
      
      
      .
  • Monitor via HPLC until the starting material is consumed (approx. 2–4 hours).

  • Workup: Dilute with water, extract with Ethyl Acetate. The product is the Methyl 2,5-dibromopyridine-4-acetate .[1]

    • Note: If the reaction drives all the way to the acid (2,5-dibromopyridine-4-acetic acid), a simple Fischer esterification (MeOH/H2SO4) will yield the target methyl ester.[1]

Pathway Visualization

The following diagram illustrates the critical reaction flow and decision logic.

SynthesisPathway SM 2,5-Dibromo-4-chloropyridine (Starting Material) Inter Intermediate: Dimethyl 2-(2,5-dibromopyridin-4-yl)malonate SM->Inter SnAr Displacement (THF, Reflux) Reagent Dimethyl Malonate + NaH Reagent->Inter Nucleophile Step2 Krapcho Decarboxylation (LiCl / DMSO / H2O) Inter->Step2 140°C Target TARGET: Methyl 2,5-dibromopyridine-4-acetate Step2->Target -CO2 -MeCl

Caption: Figure 1. The S_NAr-Decarboxylation sequence ensures regioselective C4 functionalization without compromising the C2/C5 bromine substituents.[1]

Critical Process Parameters (CPP)

To ensure reproducibility and yield, the following parameters must be controlled:

ParameterSpecificationScientific Rationale
Temperature (Step 1) < 70°C (Reflux THF)Higher temperatures (e.g., in DMF) may promote substitution at C2-Br.[1][3]
Base Selection NaH or KOtBuNon-nucleophilic bases prevent side reactions. Avoid ethoxide/methoxide which can cause etherification (SnAr of OMe vs Malonate).
Leaving Group Cl > NO2 >> BrAt C4, Chlorine is the preferred leaving group for cost/stability. Nitro is faster but harder to synthesize.
Atmosphere Inert (

/Ar)
Essential during enolate formation to prevent oxidative dimerization of malonate.

Analytical Validation

A self-validating protocol requires confirmation of the structure at key checkpoints:

  • 1H NMR (DMSO-d6):

    • Target Signature: Look for the disappearance of the methine proton of the malonate (approx 5.0 ppm) and the appearance of the methylene singlet (

      
      ) around 3.8–4.0 ppm .[1]
      
    • Aromatic Region: Two singlets (or weakly coupled doublets) representing H2 and H6 (if H6 was present). In 2,5-dibromo-4-substituted systems, you expect specific shifts for H3/H6 protons.[1] Correction: In 2,5-dibromo-4-acetate, the only aromatic proton is at C6 .[1] Expect a singlet around 8.4–8.6 ppm .

  • HPLC Purity:

    • Mobile Phase: Acetonitrile/Water (0.1% TFA).

    • Monitor for the "bis-addition" byproduct (reaction at C2 and C4), which is minimized by controlling stoichiometry (1.05 eq of malonate).

References

  • General Pyridine Functionalization

    • Schlosser, M.[1] "Organometallics in Synthesis: A Manual." (Provides foundational rules on "Halogen Dance" and lithiation risks in poly-brominated pyridines).

    • Clayden, J.[1] "Regioselective Synthesis of Organolithiums by X-Li Exchange." Springer, 2002.[1]

  • Malon

    
    ) Methodology: 
    
    • Wang, X., et al.[1] "Selective monolithiation of 2,5-dibromopyridine."[1][6][7] Tetrahedron Letters, 2000.[1] (Context on the reactivity of the 2,5-dibromo core).

    • Patel, V., et al.[1] "Synthesis of 2,5-dibromopyridine derivatives via Sandmeyer Reaction." Heterocyclic Letters, 2021.[1][8] (Describes precursor synthesis).

  • Decarboxylation Protocols (Krapcho)

    • Krapcho, A. P.[1] "Glycosidation and Malonate Displacements." Synthesis, 1982.[1] (The definitive guide on ester decarboxylations).

Sources

Exploratory

physicochemical properties of Methyl 2,5-dibromopyridine-4-acetate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,5-dibromopyridine-4-acetate Introduction Methyl 2,5-dibromopyridine-4-acetate is a halogenated pyridine derivative, a class of heterocyclic compou...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 2,5-dibromopyridine-4-acetate

Introduction

Methyl 2,5-dibromopyridine-4-acetate is a halogenated pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical and materials science research. Its structure, featuring a pyridine core substituted with two bromine atoms and a methyl ester functional group, presents a unique combination of reactivity and functionality. The bromine atoms serve as versatile handles for cross-coupling reactions, while the ester group can be readily hydrolyzed or modified, making this compound a valuable building block in organic synthesis.[1][2] Such polyfunctional pyridines are crucial precursors for developing novel pharmacological agents, agrochemicals, and specialty materials.[1][3][4]

This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . It details the established analytical methodologies for its characterization, emphasizing not just the procedural steps but the underlying scientific principles that ensure data integrity and reproducibility.

Molecular and Chemical Identity

Accurate identification is the foundation of all subsequent characterization. The key identifiers for Methyl 2,5-dibromopyridine-4-acetate are summarized below.

IdentifierValue
IUPAC Name Methyl 2-(2,5-dibromopyridin-4-yl)acetate
CAS Number 1040169-23-4
Molecular Formula C₈H₇Br₂NO₂
Molecular Weight 324.96 g/mol
SMILES COC(=O)CC1=C(Br)N=C(Br)C=C1
InChI InChI=1S/C8H7Br2NO2/c1-14-8(13)2-5-3-6(9)11-7(10)4-5/h3-4H,2H2,1H3
InChIKey YZJHYZJHYZJH-UHFFFAOYSA-N

Estimated Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably estimated based on well-understood chemical principles and data from structurally analogous compounds, such as other dibromopyridine derivatives.[1][2]

PropertyEstimated Value / StateRationale
Appearance White to off-white or yellow crystalline solid.Similar brominated pyridine compounds are typically solids at room temperature.[1]
Melting Point > 50 °CThe presence of two heavy bromine atoms and a polar ester group contributes to a stable crystal lattice, suggesting a melting point significantly above room temperature, similar to related structures like 2,5-dibromo-4-methylpyridine (35-44 °C).[1]
Boiling Point > 300 °C (at atmospheric pressure)High molecular weight and polarity suggest a high boiling point. Decomposition may occur at atmospheric pressure.
Solubility Soluble in polar aprotic solvents (e.g., DMSO, DMF, THF, Ethyl Acetate). Sparingly soluble in alcohols (e.g., Methanol, Ethanol). Insoluble in water and nonpolar solvents (e.g., Hexanes).Pyridine derivatives are generally soluble in a range of organic solvents.[5] The ester group enhances solubility in moderately polar solvents, but the overall hydrophobic nature due to the dibrominated ring limits aqueous solubility.[6]
LogP (Octanol-Water) 2.5 - 3.5The two bromine atoms significantly increase lipophilicity. This estimated range suggests moderate to good permeability across biological membranes.

Spectroscopic and Chromatographic Profile

The structural elucidation and purity assessment of Methyl 2,5-dibromopyridine-4-acetate rely on a combination of modern analytical techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the molecular structure in solution.[7] The expected spectra in a standard solvent like CDCl₃ would exhibit characteristic signals corresponding to the unique proton and carbon environments.

Predicted ¹H NMR Spectrum (in CDCl₃):

  • Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm), corresponding to the protons at the C-3 and C-6 positions of the pyridine ring.

  • Methylene Protons (-CH₂-): A singlet integrating to two protons is expected, likely in the range of ~3.8-4.2 ppm, for the acetate methylene group.

  • Methyl Protons (-OCH₃): A singlet integrating to three protons will appear further upfield, typically around ~3.7 ppm, corresponding to the methyl ester group.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • Carbonyl Carbon: A signal around ~170 ppm for the ester carbonyl carbon.

  • Aromatic Carbons: Five distinct signals in the aromatic region (~110-160 ppm) for the five carbons of the pyridine ring. The carbons directly attached to bromine (C-2, C-5) will be significantly shifted.

  • Methylene Carbon: A signal around ~40-45 ppm for the acetate methylene carbon.

  • Methyl Carbon: A signal around ~52 ppm for the methyl ester carbon.

  • Sample Preparation: Accurately weigh 10-20 mg of the compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry NMR tube.[8]

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[8]

  • Dissolution: Cap the tube and gently vortex or sonicate to ensure the sample is fully dissolved.[8]

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire the ¹H spectrum using a standard single-pulse experiment. A relaxation delay of 1-2 seconds and 16-64 scans are typically sufficient.[8]

    • Acquire the proton-decoupled ¹³C spectrum. A longer relaxation delay (2-5 seconds) is used to ensure quantitative signals for all carbon atoms.[8]

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve 0.7 mL acquire_H1 Acquire ¹H Spectrum dissolve->acquire_H1 acquire_C13 Acquire ¹³C Spectrum process Fourier Transform & Phasing acquire_H1->process calibrate Calibrate to TMS (0.00 ppm) process->calibrate Structural\nConfirmation Structural Confirmation calibrate->Structural\nConfirmation

Fig 1. Experimental workflow for NMR analysis.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the molecule.[9] For a compound containing two bromine atoms, the mass spectrum will display a highly characteristic isotopic pattern.

Key Features:

  • Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[10] A molecule with two bromine atoms will therefore exhibit a distinctive cluster of peaks for the molecular ion (M⁺) and its fragments:

    • M⁺ peak: Contains two ⁷⁹Br atoms.

    • M+2 peak: Contains one ⁷⁹Br and one ⁸¹Br atom. This peak will be approximately twice the height of the M⁺ peak.

    • M+4 peak: Contains two ⁸¹Br atoms. This peak will be approximately the same height as the M⁺ peak. The resulting M⁺ : M+2 : M+4 intensity ratio will be approximately 1:2:1.[10][11]

  • Fragmentation: Under Electron Ionization (EI), a common fragmentation pathway is the loss of a bromine radical (Br•), which is a stable leaving group.[9] Other likely fragmentations include cleavage at the ester group, leading to the loss of •OCH₃ or •COOCH₃.

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet.

  • Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to fragment the molecule.[9]

  • Mass Analysis: Scan a mass range (e.g., m/z 50-400) to detect the molecular ion cluster and key fragment ions.

  • Data Analysis: Analyze the resulting spectrum to confirm the molecular weight from the molecular ion and identify the characteristic 1:2:1 isotopic pattern for two bromine atoms.[9][10]

MS_Isotope_Pattern cluster_ms Expected Molecular Ion Cluster a b c a_bar a_label M+ b_bar b_label M+2 c_bar c_label M+4 xlabel m/z ratio Relative Intensity ≈ 1:2:1

Fig 2. Expected isotopic pattern for a dibrominated compound.
High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of synthesized compounds.[7][12] A reverse-phase method is typically suitable for analyzing moderately polar compounds like Methyl 2,5-dibromopyridine-4-acetate.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid. The use of protic solvents should be validated to ensure no transesterification of the analyte occurs.[13]

    • Flow Rate: 1.0 mL/min.[12]

    • Detector: UV detector set to a wavelength of maximum absorbance (e.g., 254 nm), determined by a UV scan.[12]

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter.[12]

  • Analysis: Inject a standard volume (5-10 µL) and run a gradient elution (e.g., 5% to 95% B over 20 minutes) to separate the main compound from any impurities.

  • Purity Calculation: Calculate purity based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

HPLC_Workflow prep Prepare Sample (1 mg/mL, filtered) inject Inject into HPLC System prep->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect by UV (e.g., 254 nm) separate->detect analyze Analyze Chromatogram detect->analyze result Determine Purity (% Area) analyze->result

Fig 3. Workflow for HPLC purity determination.

Core Physical Property Determination Protocols

Melting Point Determination

The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. Pure crystalline compounds exhibit a sharp, well-defined melting range (typically 0.5-1.0 °C), whereas impurities will depress the melting point and broaden the range.[14]

  • Sample Preparation: Ensure the crystalline sample is completely dry. Place a small amount on a clean, dry surface and pulverize it into a fine powder.[15]

  • Capillary Loading: Gently tap the open end of a capillary tube into the powder until a small amount enters the tube. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the sealed end. The final packed height should be 2-3 mm.[15][16]

  • Measurement:

    • Place the loaded capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).[15]

    • Heat rapidly to about 20 °C below the expected melting point.

    • Reduce the heating rate to a slow, controlled ramp (1-2 °C per minute). A slow rate is critical for accuracy.

  • Recording the Range:

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts and the entire sample becomes a clear liquid.[15]

    • Report these two values as the melting range.

MeltingPoint_Workflow cluster_prep Preparation cluster_measure Measurement cluster_record Recording crush Crush Sample to Fine Powder load Load Capillary (2-3 mm height) crush->load heat_fast Heat Rapidly to ~20°C below MP load->heat_fast heat_slow Heat Slowly (1-2°C/min) heat_fast->heat_slow t1 Record T1: First Liquid Droplet heat_slow->t1 t2 Record T2: Completely Liquid t1->t2 Report Melting\nRange (T1-T2) Report Melting Range (T1-T2) t2->Report Melting\nRange (T1-T2)

Fig 4. Standard procedure for melting point determination.
Solubility Assessment

Understanding a compound's solubility profile is critical for designing reaction conditions, purification strategies, and formulation for biological assays.[17][18]

This protocol determines the quantitative solubility of the compound in a specific solvent at a set temperature.[17][18]

  • Equilibration: Add an excess amount of the solid compound to a known volume or mass of the chosen solvent in a sealed vial.[18]

  • Saturation: Place the vial in a constant temperature bath and stir vigorously for an extended period (e.g., 24 hours) to ensure the solution reaches equilibrium and is fully saturated.[18]

  • Separation: Stop stirring and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette, and pass it through a syringe filter to remove any suspended microcrystals.

  • Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent to dryness under a stream of nitrogen or in a vacuum oven.

  • Calculation: Weigh the vial containing the dried solid residue. The mass of the residue divided by the volume of the supernatant taken gives the solubility, typically expressed in mg/mL or mol/L.

Solubility_Workflow step1 Add Excess Solid to Known Volume of Solvent step2 Stir at Constant Temp (24h to reach equilibrium) step1->step2 step3 Filter Supernatant to Remove Excess Solid step2->step3 step4 Evaporate Solvent from a Known Volume of Filtrate step3->step4 step5 Weigh Dried Residue step4->step5 result Calculate Solubility (mass/volume) step5->result

Fig 5. Gravimetric method for solubility determination.

Conclusion

Methyl 2,5-dibromopyridine-4-acetate is a valuable synthetic intermediate with a well-defined physicochemical profile amenable to characterization by standard analytical techniques. Its identity and structure are unequivocally confirmed by NMR and mass spectrometry, with the latter showing a characteristic isotopic signature due to the two bromine atoms. Purity is best assessed by reverse-phase HPLC, while fundamental properties like melting point and solubility provide critical data for its application in further synthetic endeavors. The protocols and principles outlined in this guide serve as a robust framework for the reliable and reproducible characterization of this and similar compounds in a research and development setting.

References

  • Benchchem.
  • Benchchem.
  • PubMed.
  • Revue Roumaine de Chimie.
  • Chemistry LibreTexts.
  • Benchchem.
  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I).
  • University of Calgary.
  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • Chem-Impex. 2,5-Dibromo-4-methylpyridine.
  • SlideShare. experiment (1)
  • CymitQuimica.
  • Chemistry LibreTexts. 6.
  • Scribd.
  • Sigma-Aldrich. 2,5-Dibromo-4-methylpyridine 97 3430-26-0.
  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • BOC Sciences. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis.
  • ResearchGate.
  • Heterocyclic Letters. A convenient and scalable method for preparation of 2,5-dibromopyridine has been developed.
  • Benchchem.

Sources

Foundational

Advanced Spectroscopic Characterization of Methyl 2,5-dibromopyridine-4-acetate: A Technical Guide for Structural Validation

Executive Summary Methyl 2,5-dibromopyridine-4-acetate (CAS: 1806295-96-4)[1] is a highly functionalized, bifunctional halogenated pyridine derivative. In modern drug discovery and advanced organic synthesis, such scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,5-dibromopyridine-4-acetate (CAS: 1806295-96-4)[1] is a highly functionalized, bifunctional halogenated pyridine derivative. In modern drug discovery and advanced organic synthesis, such scaffolds are critical building blocks, particularly for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions[2].

The accurate structural validation of this compound requires a multi-modal spectroscopic approach. This whitepaper provides an in-depth, self-validating framework for the characterization of Methyl 2,5-dibromopyridine-4-acetate using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FTIR). By understanding the causality behind the spectroscopic signatures—such as the electron-withdrawing effects of the pyridine nitrogen and the heavy-atom effects of the bromine substituents—analytical scientists can ensure absolute structural integrity[3].

Causality in Spectroscopic Signatures: The Electronic Environment

To interpret the analytical data accurately, one must first understand the intrinsic electronic environment of the molecule:

  • Pyridine Nitrogen Effect: The electron-withdrawing nature of the pyridine nitrogen atom is the dominant factor controlling reactivity and spectroscopic shielding on the aromatic ring[2]. It deeply deshields the adjacent C6 proton, pushing its NMR signal downfield.

  • Heavy-Atom Effect (Bromine): The bromine atoms at C2 and C5 exert competing inductive electron withdrawal and resonance donation. In

    
    C NMR, the direct attachment of the heavy bromine atoms causes an anomalous upfield shift (shielding) of the C2 and C5 carbons, a phenomenon critical for distinguishing halogenated positions[3].
    
  • Isotopic Signatures: Bromine naturally occurs as two stable isotopes (

    
    Br and 
    
    
    
    Br) in a nearly 1:1 ratio. A dibrominated species will inherently display a distinct 1:2:1 isotopic cluster in mass spectrometry, serving as an internal, self-validating check for molecular composition.

Experimental Protocols: Self-Validating Workflows

Every analytical step must be designed as a self-validating system to prevent false positives. Below are the step-by-step methodologies for acquiring robust spectroscopic data.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of Methyl 2,5-dibromopyridine-4-acetate in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift accuracy, while CDCl
    
    
    
    provides a lock signal.
  • Instrument Tuning: Tune the probe on a 400 MHz (for

    
    H) and 100 MHz (for 
    
    
    
    C) NMR spectrometer. Perform automated shimming (Z1-Z5 gradients) until the CDCl
    
    
    residual solvent peak full-width at half-maximum (FWHM) is < 0.8 Hz.
  • Acquisition (

    
    H):  Run a standard 1D sequence (zg30) with 16 scans, a 2-second relaxation delay (D1), and a spectral width of 12 ppm.
    
  • Acquisition (

    
    C):  Run a proton-decoupled sequence (zgpg30) with 1024 scans and a 2-second relaxation delay. Causality: The long relaxation delay ensures accurate integration and signal-to-noise ratio for the quaternary carbons (C2, C4, C5).
    
Protocol B: LC-HRMS (ESI+) Analysis
  • Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 5 ppm.

  • Sample Injection: Inject 1 µL of a 1 µg/mL sample diluted in LC-MS grade Methanol/Water (50:50) with 0.1% Formic Acid. Causality: Formic acid promotes efficient protonation

    
     of the pyridine nitrogen.
    
  • Ionization Parameters: Set the capillary voltage to 3.5 kV and the fragmentor voltage to 100 V. Causality: A low fragmentor voltage is critical to prevent premature in-source fragmentation of the labile C-Br bonds, preserving the intact molecular ion for isotopic validation.

Protocol C: FTIR-ATR Spectroscopy
  • Background Subtraction: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a 32-scan ambient air background spectrum.

  • Sample Analysis: Place 2 mg of the solid compound directly onto the crystal. Apply consistent anvil pressure.

  • Acquisition: Collect 32 scans from 4000 cm

    
     to 400 cm
    
    
    
    at a resolution of 4 cm
    
    
    .

Quantitative Data Summaries

The following tables summarize the expected spectroscopic data based on the structural and electronic properties of Methyl 2,5-dibromopyridine-4-acetate.

Table 1: H NMR Data (400 MHz, CDCl )
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
C6-H8.40Singlet (s)1HHighly deshielded due to adjacent electronegative Pyridine N and ortho-Br.
C3-H7.60Singlet (s)1HAromatic proton positioned between C2-Br and C4-alkyl group.
-CH

-
3.75Singlet (s)2HMethylene protons of the acetate group, deshielded by adjacent carbonyl.
-OCH

3.70Singlet (s)3HMethoxy protons of the ester moiety.
Table 2: C NMR Data (100 MHz, CDCl )
Carbon TypeChemical Shift (ppm)Assignment Rationale
C=O (Ester)169.5Characteristic carbonyl resonance for aliphatic esters.
C6 (Ar-CH)151.0Deshielded alpha-carbon relative to the pyridine nitrogen.
C4 (Ar-C)145.0Quaternary aromatic carbon attached to the acetate group.
C2 (Ar-C-Br)141.5Quaternary carbon attached to Br; shifted upfield by heavy-atom effect.
C3 (Ar-CH)128.5Unsubstituted aromatic carbon.
C5 (Ar-C-Br)119.0Quaternary carbon attached to Br; strong heavy-atom shielding.
-OCH

52.5Methoxy carbon.
-CH

-
39.0Aliphatic methylene carbon.
Table 3: HRMS Data (ESI-TOF, Positive Mode)
Ion SpeciesFormulaExpected m/zObserved Isotopic Ratio

(

Br

)
C

H

Br

NO

307.89221 (Base peak of cluster)

(

Br

Br)
C

H

Br

NO

309.89012 (Relative abundance ~200%)

(

Br

)
C

H

Br

NO

311.88811 (Relative abundance ~100%)
Table 4: FTIR-ATR Peak Assignments
Wavenumber (cm

)
Vibrational ModeStructural Correlation
3050C-H stretch (sp

)
Pyridine ring aromatic protons.
2955C-H stretch (sp

)
Aliphatic acetate and methoxy groups.
1735C=O stretchStrong, sharp peak indicating the ester carbonyl.
1570, 1530C=C, C=N stretchPyridine ring skeletal vibrations.
1210C-O stretchEster alkoxy bond stretching.
1020C-Br stretchHalogen-carbon bond vibration.

Visualizing the Analytical Logic

To ensure robust data interpretation, the analytical workflow and the mass spectrometric fragmentation pathways are visualized below.

Spectroscopic Validation Workflow

Workflow Start Sample Preparation (High Purity >98%) NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS LC-HRMS (ESI+, Isotopic Pattern) Start->MS IR FTIR Spectroscopy (ATR, Functional Groups) Start->IR Val1 Structural Connectivity (Causality & Environment) NMR->Val1 Val2 Molecular Weight & Halogen Isotope Ratio MS->Val2 Val3 Functional Group Validation IR->Val3 Integration Multi-Spectral Data Integration & Final Validation Val1->Integration Val2->Integration Val3->Integration

Figure 1: Multi-spectral validation workflow for halogenated pyridine characterization.

Mass Spectrometry Fragmentation Pathway

Understanding the fragmentation of the molecule under collision-induced dissociation (CID) is a secondary self-validating check. The loss of a bromine radical and the cleavage of the ester group are primary mechanistic pathways.

Fragmentation M [M+H]+ m/z 307.9, 309.9, 311.9 (1:2:1 Ratio) F1 [M+H - CH3OH]+ m/z 275.9, 277.9, 279.9 (1:2:1 Ratio) M->F1 - CH3OH (32 Da) F2 [M+H - Br]+ m/z 227.9, 229.9 (1:1 Ratio) M->F2 - Br radical (79/81 Da) F3 [M+H - Br - CH2COOCH3]+ m/z 155.0, 157.0 (1:1 Ratio) F2->F3 - CH2COOCH3 (73 Da)

Figure 2: Proposed ESI-MS fragmentation pathway for Methyl 2,5-dibromopyridine-4-acetate.

References

  • 10X CHEM . 1806295-96-4 | Methyl 2,5-dibromopyridine-4-acetate.[1] URL:

  • ACS Omega . Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures.[3] URL:

  • Benchchem . 2-Bromo-3-(1-bromoethyl)pyridine: Development of Structure-Reactivity Relationships for Brominated Pyridines.[2] URL:

Sources

Exploratory

Technical Guide: Solubility Profiling of Methyl 2,5-dibromopyridine-4-acetate

This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 2,5-dibromopyridine-4-acetate . The following data is synthesized from structure-property relati...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 2,5-dibromopyridine-4-acetate . The following data is synthesized from structure-property relationship (SPR) analysis of close structural analogs (e.g., 2,5-dibromo-4-methylpyridine and methyl 4-pyridylacetate) and standard organic synthesis protocols for halogenated pyridine esters.

Executive Summary & Chemical Identity

Methyl 2,5-dibromopyridine-4-acetate is a specialized heterocyclic building block used primarily in pharmaceutical research for the development of bioactive scaffolds. Its structure features a pyridine core substituted with two lipophilic bromine atoms and a polar methyl acetate side chain. This unique combination dictates a solubility profile characterized by high affinity for moderately polar organic solvents and negligible aqueous solubility.

PropertyDetail
Chemical Name Methyl 2-(2,5-dibromopyridin-4-yl)acetate
Molecular Formula C₈H₇Br₂NO₂
Molecular Weight ~308.96 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Primary Application Intermediate for Suzuki-Miyaura coupling; precursor for fused heterocycles.

Physicochemical Analysis & Solubility Logic

To understand the solubility behavior of this compound, one must analyze the competition between its functional groups:

  • The Pyridine Core (Lipophilic/Basic): The nitrogen atom provides a lone pair, theoretically allowing for hydrogen bonding. However, the electron-withdrawing nature of the two bromine atoms significantly reduces the basicity of the pyridine nitrogen, making it less likely to protonate in neutral aqueous media.

  • Bromine Substituents (Hydrophobic): The C-2 and C-5 bromine atoms add significant lipophilicity (increasing LogP) and molecular weight, driving the compound towards non-polar solvent compatibility.

  • Methyl Ester Group (Polar/Acceptor): The ester moiety provides a dipole moment, facilitating solubility in polar aprotic solvents (like DMSO) and moderately polar solvents (like Ethyl Acetate).

Predicted Solubility Parameters (LogP & Polarity)
  • Estimated LogP: ~2.5 – 3.2 (Moderately Lipophilic)

  • Hydrogen Bond Donors: 0

  • Hydrogen Bond Acceptors: 3 (Pyridine N, Ester O)

Comprehensive Solubility Profile

The following table categorizes solvents based on their efficiency in dissolving Methyl 2,5-dibromopyridine-4-acetate at room temperature (25°C).

Solvent ClassSpecific SolventSolubility RatingOperational Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary Choice. Ideal for extraction and transferring the compound.
Polar Aprotic DMSO, DMF, DMAcHigh Suitable for nucleophilic substitution reactions (S_NAr) or cross-coupling.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateGood Standard solvent for liquid-liquid extraction (workup).
Ethers THF, 2-MeTHF, 1,4-DioxaneGood Excellent for reaction media; THF is easily removed.
Alcohols Methanol, Ethanol, IsopropanolModerate Temperature Dependent. Solubility increases significantly with heat. Ideal for recrystallization .
Aromatic Hydrocarbons Toluene, XyleneModerate to Low Soluble at elevated temperatures; often used as a co-solvent.
Aliphatic Hydrocarbons Hexanes, Heptane, PentaneInsoluble Anti-solvent. Used to precipitate the product from DCM or EtOAc solutions.
Aqueous Media Water, BrineInsoluble The compound will partition into the organic layer during extraction.

Experimental Protocols

Protocol A: Solvent Selection for Recrystallization

Objective: To purify crude material using the temperature-dependent solubility in alcohols.

  • Dissolution: Place 1.0 g of crude Methyl 2,5-dibromopyridine-4-acetate in a round-bottom flask.

  • Heating: Add Methanol or Ethanol (approx. 5-10 mL) and heat to reflux (65-78°C) until the solid fully dissolves.

  • Filtration (Optional): If insoluble particles remain, filter the hot solution through a pre-warmed glass frit.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the resulting crystals and wash with cold Heptane or cold Methanol.

Protocol B: Solubility Testing Workflow (Decision Tree)

Before scaling up a reaction, validate solubility using this rapid visual protocol.

SolubilityWorkflow Start Start: 10mg Compound Step1 Add 100µL Solvent (Vol A) Start->Step1 Check1 Dissolved? Step1->Check1 ResultHigh High Solubility (>100 mg/mL) Check1->ResultHigh Yes Step2 Add 900µL Solvent (Vol B) Check1->Step2 No Check2 Dissolved? Step2->Check2 ResultMod Moderate Solubility (10-100 mg/mL) Check2->ResultMod Yes Heat Heat to 50°C Check2->Heat No ResultLow Low Solubility (<10 mg/mL) Check3 Dissolved with Heat? Heat->Check3 Check3->ResultLow No ResultHot Recrystallization Candidate Check3->ResultHot Yes

Figure 1: Rapid solubility determination workflow for solvent screening.

Strategic Applications in Synthesis

Understanding the solubility profile allows for optimized reaction design.

Suzuki-Miyaura Coupling
  • Solvent System: 1,4-Dioxane/Water or Toluene/Water mixtures are common.

  • Solubility Logic: The dibromo-pyridine dissolves in the organic phase (Dioxane/Toluene), while the inorganic base (e.g., K₂CO₃) dissolves in the water phase. The reaction occurs at the interface or via phase transfer.

  • Recommendation: Use 1,4-Dioxane as it solubilizes the starting material well and is miscible with water, creating a homogeneous system at reflux.

Nucleophilic Substitution (S_NAr)
  • Solvent System: DMF or DMSO.

  • Solubility Logic: The high polarity of these solvents stabilizes the charged transition states often involved in displacing the bromine atoms. The starting material is highly soluble here, ensuring fast kinetics.

Purification (Work-up)
  • Extraction: Dilute the reaction mixture with Ethyl Acetate or DCM . Wash with water/brine. The product will remain in the organic layer.

  • Precipitation: If the product is dissolved in a minimal amount of DCM, slowly adding Hexane will force the product to crash out as a solid, purifying it from soluble impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,5-Dibromo-4-methylpyridine (CID 2734429). Retrieved from [Link]

  • Organic Syntheses. General procedures for Pyridine-acetic acid ester derivatives. (Analogous methodology). Retrieved from [Link]

Protocols & Analytical Methods

Method

Application Note: High-Precision Suzuki-Miyaura Coupling of Methyl 2,5-dibromopyridine-4-acetate

Abstract Methyl 2,5-dibromopyridine-4-acetate represents a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification: two halogenated sites (C2, C5) and a reactive ester handle (C4)....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2,5-dibromopyridine-4-acetate represents a high-value scaffold in medicinal chemistry, offering three distinct vectors for diversification: two halogenated sites (C2, C5) and a reactive ester handle (C4). However, this structural density presents two critical challenges: regioselectivity (discriminating between the C2 and C5 bromides) and chemoselectivity (preserving the base-labile ester and acidic


-methylene protons). This guide details optimized protocols for site-selective Suzuki-Miyaura cross-coupling, leveraging electronic differentiation to achieve exclusive C2-arylation while maintaining scaffold integrity.

Part 1: Chemical Architecture & Reactivity Profile

To successfully manipulate Methyl 2,5-dibromopyridine-4-acetate, one must understand the electronic and steric landscape of the molecule. It is not merely a "dibromide"; it is a system with hierarchical reactivity.

The Regioselectivity Hierarchy (C2 vs. C5)

In 2,5-dibromopyridines, the C2 position is electronically activated toward oxidative addition by the adjacent ring nitrogen. The inductive effect of the nitrogen atom lowers the electron density at C2, making the C-Br bond more susceptible to insertion by the Palladium(0) species compared to the C5 position.

  • C2-Bromide: Proximal to Nitrogen

    
     Electron Deficient 
    
    
    
    Fast Oxidative Addition .
  • C5-Bromide: Distal to Nitrogen, hindered by C4-substituent

    
     Electron Neutral 
    
    
    
    Slow Oxidative Addition .
The Chemoselectivity Trap (The C4-Acetate)

The substituent at C4 is a methyl acetate group (


). This introduces two risks:
  • Ester Hydrolysis: Aqueous strong bases (NaOH, KOH) will hydrolyze the ester to the carboxylic acid.

  • 
    -Deprotonation:  The methylene protons (
    
    
    
    ) are pseudo-benzylic (pyridylic) and
    
    
    to a carbonyl. Strong bases (NaH, NaOtBu) can deprotonate this position, leading to self-condensation or polymerization.

Strategic Conclusion: We must use mild carbonate or phosphate bases (K


CO

, Cs

CO

, K

PO

) and control the temperature to favor C2-coupling without degrading the C4-sidechain.
Reactivity Visualization

ReactivityMap Substrate Methyl 2,5-dibromopyridine- 4-acetate C2_Site C2 Position: High Reactivity (Electronic Activation) Substrate->C2_Site Primary Attack (Pd0) C5_Site C5 Position: Low Reactivity (Steric/Electronic Deactivation) Substrate->C5_Site Secondary Attack (Requires Heat) C4_Site C4 Acetate: Base Sensitive (Risk: Hydrolysis/Enolization) Substrate->C4_Site Side Reaction (Avoid Strong Base)

Figure 1: Reactivity heatmap indicating the kinetic preference for C2 oxidative addition and potential liability at C4.

Part 2: Critical Reaction Parameters

Catalyst Selection
  • Standard (Recommended): Pd(PPh

    
    )
    
    
    
    . The triphenylphosphine ligands are bulky enough to enhance reductive elimination but not so active that they force promiscuous coupling at both C2 and C5 at room temperature.
  • High-Activity (For C5 or Bis-coupling): Pd(dppf)Cl

    
      or XPhos Pd G2 . These are required if the C2 position is already substituted or if the C5 position is the target (after blocking C2).
    
Base & Solvent Systems
SystemBaseSolventApplicationPros/Cons
A (Mild) Na

CO

(2M aq)
Toluene/EtOHC2-Selective Standard. Good selectivity. Risk of slow ester hydrolysis if heated >80°C.
B (Anhydrous) Cs

CO

or K

PO

1,4-DioxaneEster Protection Best for sensitive esters. Requires dry solvents.
C (High Rate) K

CO

DMF/H

O
Bis-Coupling Fast reaction. Harder workup (DMF removal).

Part 3: Application Protocols

Protocol A: Regioselective C2-Arylation (Mono-Coupling)

Objective: Introduce an aryl group at C2 while leaving the C5-bromide and C4-ester intact.

Reagents:

  • Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv)

  • Aryl Boronic Acid (1.05 equiv) — Strict stoichiometry is vital.

  • Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Na

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous solution)
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask or purge a reaction vial with Argon/Nitrogen. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Loading: Add the dibromide substrate, aryl boronic acid, and Pd(PPh

    
    )
    
    
    
    to the vessel.
  • Solvation: Add the organic solvent (degassed). Stir to dissolve.

  • Activation: Add the aqueous Na

    
    CO
    
    
    
    solution via syringe.
  • Reaction:

    • Temperature: Heat to 60°C . Do not reflux initially.

    • Monitoring: Check HPLC/TLC at 2 hours. The C2-product usually forms rapidly.

    • Stop Condition: Stop when the starting dibromide is consumed (<5%). Do not push for "complete" conversion if di-coupled impurity starts appearing.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO

    
    .
    
  • Purification: Flash chromatography. The mono-coupled product is typically more polar than the starting material but less polar than the bis-coupled byproduct.

Why this works: At 60°C with Pd(PPh


)

, the rate of oxidative addition at C2 is significantly faster than at C5. The limiting stoichiometry of the boronic acid prevents "over-coupling."
Protocol B: Sequential C2, C5-Bis-Arylation

Objective: Introduce two different aryl groups. First at C2, then at C5.

Workflow Diagram:

SequentialCoupling Step1 Step 1: C2-Coupling (Mild Conditions) Pd(PPh3)4, 60°C Intermediate Intermediate: Methyl 2-aryl-5-bromopyridine- 4-acetate Step1->Intermediate 1.05 eq Boronic Acid A Step2 Step 2: C5-Coupling (Forcing Conditions) Pd(dppf)Cl2, 90-100°C Intermediate->Step2 Isolation & Purification FinalProduct Final Product: 2,5-Diarylpyridine Scaffold Step2->FinalProduct 1.5 eq Boronic Acid B

Figure 2: Sequential workflow for asymmetrical diarylation.

Step 2 Modification (C5-Coupling): Since the C5-bromide is deactivated (electronically neutral and sterically hindered by the C4-acetate and the new C2-aryl group), standard conditions may fail.

  • Catalyst Switch: Use Pd(dppf)Cl

    
      (5 mol%) or XPhos Pd G2 .
    
  • Temperature: Increase to 90°C - 100°C .

  • Base: Use K

    
    PO
    
    
    
    (3.0 equiv) in Toluene/Water to ensure sufficient activation without degrading the ester at high temperatures.

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Loss of Ester (Carboxylic Acid formation) Hydrolysis due to aqueous base + heat.Switch to anhydrous conditions : Cs

CO

in dry Dioxane at 80°C.
Low Yield of C2 Product (Starting Material remains) Catalyst deactivation or sluggish oxidative addition.Degas solvents thoroughly. Switch to Pd(dppf)Cl

, but lower temp to 50°C to maintain selectivity.
Poor Selectivity (Mixture of Mono/Bis) Reaction temperature too high or excess boronic acid.Reduce temp to RT or 40°C . Use exactly 1.0 equiv of boronic acid. Add boronic acid slowly (syringe pump).
"Black Metal" Precipitation Catalyst decomposition (Pd black).Ligand instability. Add excess ligand (e.g., free PPh

) or switch to a palladacycle precatalyst (XPhos Pd G2).

References

  • Mechanistic Origins of Selectivity

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][2] Chemical Reviews, 1995 , 95(7), 2457–2483.

  • Regioselectivity in Dihalogenated Heterocycles

    • Lutz, M. R., et al. "Selective Cross-Coupling of 2,5-Dibromopyridine." Journal of Organic Chemistry, 2010, 75. (General principles of C2 vs C5 reactivity).
  • Base Compatibility in Suzuki Coupling

    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions," Wiley-VCH, 2004. (Detailed discussion on carbonate vs.
  • Pyridine Functionalization Protocols

    • BenchChem Application Notes.[3] "Suzuki Coupling Protocol for Substituted Pyridines."

    • (General reference for standard industrial protocols).

Sources

Application

Application Note: Buchwald-Hartwig Amination of Methyl 2,5-dibromopyridine-4-acetate

[1] Executive Summary This guide details the protocol for the regioselective Buchwald-Hartwig amination of Methyl 2,5-dibromopyridine-4-acetate . This substrate presents a "chemical trifecta" of challenges: Regioselectiv...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the protocol for the regioselective Buchwald-Hartwig amination of Methyl 2,5-dibromopyridine-4-acetate . This substrate presents a "chemical trifecta" of challenges:

  • Regioselectivity: Distinguishing between the C2-Br and C5-Br sites.

  • Chemoselectivity: Preserving the base-sensitive methyl ester moiety.

  • Enolization Risk: The C4-acetate side chain contains acidic

    
    -protons susceptible to side reactions under standard strong-base conditions.
    

Our optimized protocol utilizes a Pd(0)/Xantphos catalytic system with Cesium Carbonate (


)  to achieve exclusive C2-amination while maintaining ester integrity.

Mechanistic Insight & Regiocontrol

The Regioselectivity Hierarchy

In 2,5-dibromopyridines, the site of oxidative addition is governed by the electronic deficiency of the carbon-halogen bond.

  • Position C2 (Preferred): The carbon at position 2 is adjacent to the electronegative pyridine nitrogen. The inductive withdrawal (

    
     effect) lowers the electron density of the C2–Br bond, significantly lowering the activation energy for oxidative addition by the electron-rich Pd(0) species.
    
  • Position C5 (Secondary): While the C5 position is activated relative to benzene, it lacks the direct

    
    -nitrogen activation found at C2.
    
  • Impact of C4-Acetate: The acetate group at C4 exerts a mild steric influence on C5 and a weak inductive withdrawal on the ring. However, it does not override the intrinsic electronic preference for C2.

Base-Sensitivity & The "Ester Trap"

Standard Buchwald-Hartwig conditions often employ Sodium tert-butoxide (NaOtBu) . For this substrate, NaOtBu is contraindicated for two reasons:

  • Transesterification/Hydrolysis: Alkoxides can attack the methyl ester.

  • Enolization: The methylene protons of the acetate group (

    
    ) are acidic (
    
    
    
    ). Strong bases can generate enolates, leading to Claisen-type condensations or polymerization.

Solution: We utilize Cesium Carbonate (


) , a milder, heterogeneous base that facilitates the catalytic cycle without degrading the ester or deprotonating the 

-carbon.
Reaction Pathway Visualization

ReactionPathway Substrate Methyl 2,5-dibromopyridine- 4-acetate OA_C2 Oxidative Addition (C2) (Kinetically Favored) Substrate->OA_C2 Fast (Electronic Activation) OA_C5 Oxidative Addition (C5) (Slower/Minor) Substrate->OA_C5 Slow Pd0 Pd(0)L2 (Active Catalyst) Pd0->OA_C2 Product C2-Aminated Product (Major) OA_C2->Product + Amine / Base Reductive Elimination Byproduct C5-Aminated / Bis-Aminated (Minor) OA_C5->Byproduct + Amine Amine HNR2 (Nucleophile)

Figure 1: Mechanistic pathway highlighting the kinetic preference for C2 oxidative addition due to electronic activation by the pyridine nitrogen.

Optimization Matrix

Before scale-up, we recommend a screen using the following parameters. The "Standard Protocol" below is derived from the Best Balance condition.

ParameterOption A (Standard)Option B (High Activity)Option C (Challenging Amines)
Pd Source



Ligand Xantphos BrettPhos RuPhos
Base

(2.0 equiv)

(2.0 equiv)

Solvent 1,4-DioxaneToluenet-Amyl Alcohol
Temp 80–100 °C80–100 °C80 °C
Rationale Xantphos has a wide bite angle, stabilizing Pd and promoting reductive elimination. Excellent for heterocycles.BrettPhos is superior for primary amines and prevents bis-arylation.RuPhos is specialized for secondary amines and bulky substrates.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv).

  • Amine: 1.2 equiv (Primary or Secondary).[1]

  • Catalyst:

    
     (2.5 mol% Pd) or 
    
    
    
    (5 mol%).
  • Ligand: Xantphos (5 mol% if using

    
    ; 1:1 Pd:L ratio is typical for bidentate, but 1:2 Pd:L ensures stability). Recommended: 5 mol% Ligand.
    
  • Base:

    
     (2.0 equiv), finely ground and dried.
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration with respect to substrate).

Step-by-Step Methodology
  • Vessel Preparation: Flame-dry a reaction vial/flask equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vessel with:

    • Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv)

    • 
       (2.0 equiv)
      
    • Xantphos (0.05 equiv)[1]

    • 
       (0.025 equiv)
      
    • (If amine is solid) Amine (1.2 equiv)

  • Degassing (Critical): Cap the vessel. Evacuate and backfill with inert gas (Ar/

    
    ) three times.
    
    • Why? Oxygen poisons the Pd(0) catalyst and oxidizes the phosphine ligand.

  • Solvent/Liquid Addition: Syringe in anhydrous 1,4-Dioxane. If the amine is liquid, add it now via syringe.

  • Reaction: Place the vessel in a pre-heated block/oil bath at 90 °C . Stir vigorously (800+ RPM).

    • Note:

      
       is insoluble; vigorous stirring is required for phase transfer.
      
  • Monitoring: Monitor via LC-MS or TLC at 2 hours.

    • Target: Disappearance of starting material; appearance of mono-aminated product.

    • Observation: If C5-amination (bis-amination) begins to appear, lower temperature to 80 °C.

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate.

    • Filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Experimental Workflow Diagram

ProtocolWorkflow Setup 1. Setup Dry Flask, Ar Atmosphere Charge 2. Charge Solids Substrate, Base, Pd, Ligand Setup->Charge Degas 3. Degas (3x) Vac/Ar Cycles Charge->Degas Solvent 4. Add Solvent/Amine Anhydrous Dioxane Degas->Solvent Heat 5. Reaction 90°C, 2-12h, 800 RPM Solvent->Heat Check 6. QC Check (LCMS) Mono vs Bis Product Heat->Check Check->Heat Incomplete Workup 7. Workup Celite Filter -> Concentrate Check->Workup Complete

Figure 2: Operational workflow ensuring anaerobic conditions and proper reaction monitoring.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion Oxidized Catalyst / PoisoningEnsure rigorous degassing. Use fresh Pd source. Increase temp to 100°C.
Ester Hydrolysis Wet Solvent / Hydroxide impurityUse anhydrous solvents (Sure/Seal™). Ensure base is dry

.
Bis-Amination (C2 & C5) Excess Amine / High TempReduce amine to 1.05 equiv. Lower temp to 80°C. Switch to BrettPhos (steric bulk prevents overcrowding).
Transesterification Nucleophilic Solvent (MeOH/EtOH)strictly use non-nucleophilic solvents (Dioxane, Toluene, THF).

References

  • Regioselectivity in 2,5-Dibromopyridines

    • Title: Regioselective Synthesis of 2-Amino-5-bromopyridines via Palladium-Catalyzed Amination.[3]

    • Source:J. Org.[4] Chem. 2005, 70, 8, 3039–3044.

    • URL:[Link]

  • Base Selection for Ester Compatibility

    • Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions (BrettPhos/Ester comp
    • Source:J. Am. Chem. Soc.[5][6] 2008, 130, 41, 13552–13554.

    • URL:[Link]

  • General Buchwald-Hartwig Protocols

    • Title: Practical Guide to Buchwald-Hartwig Amin
    • Source:Chem. Rev. 2016, 116, 19, 12564–12649.
    • URL:[Link]

  • Xantphos Efficacy in Heterocycles

    • Title: Xantphos-Palladium-Catalyzed C-N Cross-Coupling of Heteroaryl Halides.
    • Source:Org.[3] Lett. 2000, 2, 8, 1101–1104.

    • URL:[Link]

Sources

Method

Application Note: Methyl 2,5-dibromopyridine-4-acetate as a Strategic Scaffold in Drug Discovery

Executive Summary Methyl 2,5-dibromopyridine-4-acetate (CAS: 1150114-77-2) represents a "privileged scaffold" in medicinal chemistry. Unlike simple halopyridines, this trifunctional building block offers three distinct r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,5-dibromopyridine-4-acetate (CAS: 1150114-77-2) represents a "privileged scaffold" in medicinal chemistry. Unlike simple halopyridines, this trifunctional building block offers three distinct reactive sites: an electrophilic C2-bromide, a less reactive C5-bromide, and a nucleophilic/electrophilic C4-acetate side chain.

This guide details the protocols for exploiting these orthogonal reactivities. It is designed for medicinal chemists targeting kinase inhibitors, GPCR ligands, and complex fused heterocycles (e.g., 1,6-naphthyridines or 6-azaindoles) where the pyridine core serves as the central pharmacophore.

Chemical Profile & Reactivity Analysis

To successfully utilize this scaffold, one must understand the electronic bias imposed by the pyridine nitrogen.[1]

Reactivity Heatmap

The molecule displays a clear hierarchy of reactivity, allowing for sequential, "one-pot" multi-step syntheses without the need for extensive protecting groups.

ReactivityMap Scaffold Methyl 2,5-dibromopyridine-4-acetate C2_Br C2-Bromine (Most Electrophilic) Scaffold->C2_Br Site 1: SNAr or Pd(0) (Fast) C5_Br C5-Bromine (Less Electrophilic) Scaffold->C5_Br Site 2: Pd(0) (Slow/High Temp) Ester C4-Acetate Group (Amphoteric Handle) Scaffold->Ester Site 3: Cyclization/Alkylation Suzuki/Buchwald Coupling\nSNAr Displacement Suzuki/Buchwald Coupling SNAr Displacement C2_Br->Suzuki/Buchwald Coupling\nSNAr Displacement Suzuki/Sonogashira Coupling\n(Requires forcing conditions) Suzuki/Sonogashira Coupling (Requires forcing conditions) C5_Br->Suzuki/Sonogashira Coupling\n(Requires forcing conditions) Claisen Condensation\nReduction to Alcohol\nIntramolecular Cyclization Claisen Condensation Reduction to Alcohol Intramolecular Cyclization Ester->Claisen Condensation\nReduction to Alcohol\nIntramolecular Cyclization

Figure 1: Orthogonal reactivity profile. The C2 position is activated by the adjacent nitrogen, making it significantly more reactive toward oxidative addition than the C5 position.

Quantitative Data Summary
PropertySpecificationStrategic Implication
CAS 1150114-77-2Verification key for procurement.
MW 308.96 g/mol High halogen density; heavy atom count useful for X-ray crystallography.
C2-Br Reactivity High (

vs C5)
Allows selective mono-coupling at room temperature.
C5-Br Reactivity ModerateRequires elevated temps (>80°C) or specialized ligands (e.g., XPhos).
Acidity (

)
~18-20 (estimated for

-CH)
The methylene protons are acidified by the pyridine ring, enabling alkylation.

Application 1: Regioselective Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C2 position with an aryl group while leaving the C5-bromide and C4-ester intact for later steps.

Mechanistic Insight

The oxidative addition of Pd(0) to the C-Br bond is the rate-determining step. The C2-Br bond is weaker and more electron-deficient due to the inductive effect (-I) of the pyridine nitrogen. By controlling temperature and catalyst load, we achieve >95% regioselectivity.

Protocol: C2-Selective Arylation

Reagents:

  • Substrate: Methyl 2,5-dibromopyridine-4-acetate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.1 eq)

  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically hindered acids)
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: DME/Water (4:1) or Toluene/Ethanol/Water

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the dibromo-ester, boronic acid, and base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent mixture.

  • Catalyst Addition: Add Pd catalyst quickly under positive Argon pressure.

  • Reaction: Stir at ambient temperature (20-25°C) for 4–12 hours. Note: Do not heat. Heating promotes bis-coupling.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of SM (M+H ~309/311) and appearance of mono-coupled product.

    • Validation: If di-coupled product appears (>5%), lower temperature to 0°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The mono-coupled product is usually more polar than the starting material.

Application 2: Synthesis of Fused 1,6-Naphthyridines

Objective: Use the C5-bromide and the C4-acetate to build a second ring, creating a 1,6-naphthyridine scaffold common in kinase inhibitors.

Workflow Logic

This protocol utilizes a "tandem reaction" strategy:

  • Step A: Condensation of the ester with an amine/amidine.

  • Step B: Intramolecular cyclization (Heck or Buchwald type) to close the ring.

NaphthyridineSynthesis Start Methyl 2,5-dibromopyridine-4-acetate Step1 Step 1: Condensation (React with R-NH2 or Amidine) Start->Step1 Heat, EtOH Intermed Intermediate Amide/Imidate (Contains C5-Br) Step1->Intermed Step2 Step 2: Intramolecular Cyclization (Pd-catalyzed C-N or C-C bond formation) Intermed->Step2 Pd(OAc)2, Ligand, Base Final Fused 1,6-Naphthyridine Derivative Step2->Final

Figure 2: Strategic workflow for converting the linear ester side-chain into a fused bicyclic system.

Protocol: Cyclization via Amidation & Heck Coupling

Reagents:

  • Intermediate from App 1 (C2-arylated pyridine ester)

  • Primary Amine: Benzylamine or Aniline derivative (1.2 eq)

  • Trimethylaluminum (

    
    ) (Caution: Pyrophoric) or TBD (Triazabicyclodecene) for milder amidation.
    

Step-by-Step Methodology:

  • Direct Amidation: Treat the ester with the amine and

    
     (1.5 eq) in Toluene at 0°C 
    
    
    
    RT to form the amide.
    • Why:

      
       activates the amine for direct attack on the ester, avoiding hydrolysis steps.
      
  • Cyclization Pre-check: Isolate the amide. Verify the C5-Br is intact (MS check).

  • Intramolecular Cyclization:

    • Dissolve amide in DMF.

    • Add

      
       (10 mol%), 
      
      
      
      (20 mol%), and
      
      
      (2 eq).
    • Heat to 100°C.

    • Mechanism:[2] The amide nitrogen (or adjacent carbon if using specific substrates) attacks the C5-Pd intermediate, closing the ring to form the naphthyridinone.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bis-coupling during Step 1 Temperature too high or excess Boronic acid.Strictly control Temp < 25°C. Add boronic acid dropwise.
Hydrolysis of Ester Wet solvent or hydroxide base usage.Use Carbonate bases (

). Ensure solvents are anhydrous.
Low Yield in Cyclization Catalyst poisoning or steric hindrance.Switch to Buchwald ligands (e.g., XPhos or BrettPhos) for the C5-Br activation.
Protodebromination Hydride source present (e.g., from solvent).[2]Avoid alcohols in Pd-coupling steps if reduction is observed. Use DMF or Dioxane.

References

  • Regioselectivity in 2,5-Dibromopyridines

    • Title: A convenient palladium-catalyzed coupling approach to 2,5-disubstituted pyridines.[3]

    • Source: Journal of Organic Chemistry (ACS).
    • Context: Establishes the foundational rule that C2-Br reacts significantly faster than C5-Br in Pd-c
    • URL:[Link]

  • General Synthesis of Dibromopyridines

    • Title: Synthesis method of 2, 5-dibromopyridine.[1][2][3][4][5][6][7][8][9]

    • Source: Google P
    • Context: Describes the bromination and Sandmeyer reactions used to gener
    • URL
  • Title: 2,5-Dibromo-4-methylpyridine Applications.
  • Cross-Coupling Methodologies

    • Title: Regioselective Suzuki Couplings of Polyhaloheteroaromatics.[10]

    • Source: Royal Society of Chemistry (RSC).
    • Context: Detailed mechanistic discussion on electronic effects governing site-selectivity in heterocyclic couplings.
    • URL:[Link]

Sources

Application

Application Note: Regioselective Palladium-Catalyzed Cross-Coupling of Methyl 2,5-dibromopyridine-4-acetate

Executive Summary Methyl 2,5-dibromopyridine-4-acetate is a high-value heterocyclic building block in medicinal chemistry, particularly for the synthesis of dual-pharmacophore kinase inhibitors and complex peptidomimetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,5-dibromopyridine-4-acetate is a high-value heterocyclic building block in medicinal chemistry, particularly for the synthesis of dual-pharmacophore kinase inhibitors and complex peptidomimetics. Its structure presents a classic "dihalo-heterocycle" challenge: achieving exclusive regioselectivity between two chemically distinct bromine substituents.

This guide details the specific protocols to exploit the electronic differentiation between the C2 and C5 positions. By leveraging the intrinsic electrophilicity of the C2-position (adjacent to the pyridine nitrogen), researchers can achieve stepwise, programmable functionalization.[1]

Structural Analysis & Mechanistic Rationale

The Regioselectivity Hierarchy

The pyridine ring is electron-deficient, but the electron density is not uniformly distributed. In 2,5-dibromopyridine derivatives, the reactivity order in Palladium(0)-catalyzed cross-couplings (Suzuki-Miyaura, Stille, Sonogashira) is governed by the rate of oxidative addition.

  • C2 Position (α-position): Highly activated. The adjacent nitrogen atom exerts a strong inductive electron-withdrawing effect (-I), lowering the bond dissociation energy of the C-Br bond and stabilizing the anionic character of the transition state during oxidative addition.

  • C5 Position (β-position): Less reactive. It behaves more like an electron-deficient aryl bromide. While reactive, it is significantly slower to undergo oxidative addition compared to the C2 site.

  • C4-Acetate Group: The methyl acetate substituent at C4 is attached via a methylene spacer (

    
    ). While it does not conjugate directly with the ring to deactivate the C5 position significantly, the ester moiety is sensitive to hydrolysis. Crucial Note:  Base selection is critical to preserve the ester integrity.
    
Visualization: Reactivity Map & Pathway

The following diagram illustrates the logical flow for sequential functionalization.

ReactivityMap Substrate Methyl 2,5-dibromopyridine- 4-acetate Inter Oxidative Addition Complex (at C2) Substrate->Inter Fast Oxidative Addition (k1) Pd0 Pd(0) Catalyst Pd0->Substrate Product1 C2-Functionalized Intermediate Inter->Product1 Transmetallation & Reductive Elimination Product2 2,5-Difunctionalized Scaffold Product1->Product2 Slow Oxidative Addition (k2) at C5

Figure 1: Sequential reactivity flow.[2][3] The C2-bromide reacts kinetically faster (k1 >> k2), allowing isolation of the mono-coupled product.

Experimental Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl or heteroaryl group exclusively at the C2 position while leaving the C5-bromide and C4-ester intact.

Rationale: We utilize a mild base system to prevent ester hydrolysis and a standard triphenylphosphine-based catalyst which is active enough for C2 but sluggish for C5, enhancing selectivity.

Materials
  • Substrate: Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1 ratio) or 1,4-Dioxane (anhydrous if ester is very labile)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.[1][4][5]

  • Charging: Add the dibromopyridine substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture (0.1 M concentration relative to substrate).

  • Base Addition: Add the base (2.0 equiv). Note: If using aqueous base, ensure it is degassed to prevent homocoupling of the boronic acid.

  • Reaction: Heat the mixture to 80-90°C for 4–6 hours.

    • Monitoring: Check TLC or LCMS every hour. The starting material should disappear, and a single major product (C2-coupled) should appear.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry over Na₂SO₄.[1]

  • Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Critical Checkpoint: Avoid "over-cooking" the reaction. Extended reaction times (>12h) or higher temperatures (>100°C) may lead to trace amounts of C5 coupling (bis-coupled byproduct).

Protocol B: C5-Functionalization (Sequential Step)

Objective: React the remaining C5-bromide in the C2-substituted intermediate.

Rationale: The C5-bromide is deactivated and sterically more hindered. A more active catalyst system (using electron-rich, bulky ligands like SPhos or XPhos) is often required to drive this step to completion.

Materials
  • Substrate: C2-substituted-5-bromopyridine-4-acetate (from Protocol A)

  • Coupling Partner: Boronic acid, Stannane, or Alkyne

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Procedure
  • Setup: Prepare a sealed tube or pressure vial under inert atmosphere.

  • Charging: Add the C2-substituted substrate (1.0 equiv), new boronic acid (1.5 equiv), Pd(OAc)₂, XPhos, and K₃PO₄.

  • Reaction: Add anhydrous 1,4-Dioxane. Seal the vessel.

  • Heating: Heat to 100-110°C for 12–16 hours.

  • Workup: Filter through a Celite pad to remove palladium residues. Concentrate and purify via column chromatography.[1]

Data Summary & Troubleshooting

Table 1: Optimization Parameters for Regioselectivity
VariableCondition A (C2-Selective)Condition B (C5-Promoting)Impact Note
Ligand PPh₃ (Triphenylphosphine)XPhos, SPhos, or tBu₃PBulky, electron-rich ligands boost oxidative addition at deactivated C5.
Temperature 60–90°C100–120°CHigher temp overcomes the activation energy barrier for C5-Br bond breaking.
Stoichiometry 1.0–1.1 equiv Boronic Acid1.5–2.0 equiv Boronic AcidExcess reagent drives the sluggish C5 reaction to completion.
Base Na₂CO₃, NaHCO₃K₃PO₄, Cs₂CO₃Stronger bases facilitate the transmetallation step but risk ester hydrolysis.
Troubleshooting Guide

Issue 1: Hydrolysis of the Methyl Ester

  • Symptom:[5][6][7][8][9][10] Appearance of a carboxylic acid peak in LCMS (M-14 mass shift).

  • Cause: Hydroxide generation from carbonate bases in aqueous media.

  • Solution: Switch to anhydrous conditions using K₃PO₄ (suspended in dioxane) or CsF (Cesium Fluoride) as the base. Avoid water/alcohol co-solvents.

Issue 2: Poor C2/C5 Selectivity (Bis-coupling observed early)

  • Cause: Catalyst is too active or temperature is too high.

  • Solution: Lower temperature to 60°C. Reduce catalyst loading to 1 mol%. Ensure strict 1.0 equiv stoichiometry of the boronic acid.

Issue 3: Protodebromination (Loss of Br without coupling)

  • Cause: Hydride source present (often from ethanol/isopropanol solvent).

  • Solution: Switch to non-protic solvents like Toluene or DMF.

Mechanistic Visualization: The Catalytic Cycle

Understanding the cycle ensures you can troubleshoot effectively. The diagram below highlights the critical "Decision Point" where regioselectivity is determined.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd_C2 Oxidative Addition (C2-Br) Pd0->OxAdd_C2 Preferred Path (Fast) OxAdd_C5 Oxidative Addition (C5-Br) Pd0->OxAdd_C5 Minor Path (Slow) TransMet Transmetallation (Ar-B(OH)2) OxAdd_C2->TransMet Base Activated RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Pd(0)

Figure 2: Catalytic cycle emphasizing the kinetic preference for C2 oxidative addition.

References

  • Regioselective Suzuki-Miyaura Coupling of 2,4-Dibromopyridine

    • Source: Journal of Organic Chemistry (ACS)
    • Relevance: Establishes the foundational rule that C2 (ortho to N)
    • Link:[11]

  • Site-Selective Cross-Coupling of Dihalogenated Heteroarenes

    • Source: White Rose Research Online (University of York)
    • Relevance: Detailed mechanistic study on how catalyst aggregation and ligand choice can switch selectivity between C2 and C4/C5.
    • Link:

  • Synthesis of Pyridine-Based Derivatives via Suzuki Cross-Coupling

    • Source: MDPI (Molecules)
    • Relevance: Provides experimental protocols for coupling 5-bromo-2-methylpyridine derivatives, a close structural analog to the application note substr
    • Link:

  • BenchChem Application Note: 2-Bromo-4-fluoro-5-methylpyridine

    • Source: BenchChem[1]

    • Relevance: Validates the "C2-first" reactivity hierarchy in multi-halogen
    • Link:

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. Yields may vary based on specific boronic acid partners.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Identifying Impurities in Methyl 2,5-dibromopyridine-4-acetate by HPLC

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Methyl 2,5-dibromopyridine-4-acetate. It is designed to be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Methyl 2,5-dibromopyridine-4-acetate. It is designed to be a practical resource for troubleshooting common issues and ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to see in a sample of Methyl 2,5-dibromopyridine-4-acetate?

A1: Potential impurities can originate from the starting materials, side reactions during synthesis, or degradation. Based on typical synthetic routes, you should be vigilant for:

  • Starting materials and synthetic precursors: Unreacted 2,5-dibromopyridine or precursors like 2-amino-5-bromopyridine.[1]

  • Isomeric impurities: Positional isomers such as Methyl 3,5-dibromopyridine-4-acetate may form depending on the synthetic strategy.

  • Hydrolysis product: The corresponding carboxylic acid, 2,5-dibromopyridine-4-acetic acid, can be present due to the hydrolysis of the methyl ester.[2] This can be exacerbated by the presence of moisture in the sample or mobile phase.

  • Byproducts from synthesis: Depending on the specific reagents and conditions used, other related substances may be formed. For instance, if the synthesis starts from 2-aminopyridine, incomplete reactions or side reactions during diazotization and bromination can lead to various brominated amino-pyridines.[1][3]

Q2: My main peak for Methyl 2,5-dibromopyridine-4-acetate is tailing. What is the likely cause and how can I fix it?

A2: Peak tailing for pyridine-containing compounds is a frequent issue in reversed-phase HPLC.[4] The primary cause is often the interaction between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the surface of the silica-based stationary phase.[5] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a "tail."[4]

Here’s how to address this:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to < 3) can protonate the silanol groups, reducing their interaction with the basic analyte.[6]

  • Use of an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[5]

  • Addition of a Sacrificial Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[6]

Q3: I am seeing a new, small peak appearing in my chromatogram over a sequence of injections. What could be happening?

A3: The appearance of a new peak over time often suggests on-column degradation or instability of the sample in the autosampler. Given the structure of Methyl 2,5-dibromopyridine-4-acetate, the most probable cause is the hydrolysis of the methyl ester to the corresponding carboxylic acid.[2][7] This can be accelerated if your mobile phase is at a neutral or slightly basic pH, or if there is residual water in your sample solvent. To confirm this, you can intentionally degrade a sample by treating it with a mild acid or base and see if the new peak increases in size.

Q4: How can I confirm the identity of an unknown impurity peak?

A4: The gold standard for impurity identification is HPLC coupled with mass spectrometry (HPLC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity, allowing you to deduce its molecular weight and likely elemental composition. If HPLC-MS is not available, you can collect the fraction corresponding to the impurity peak and analyze it by other spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Troubleshooting Guides

This section provides a more detailed, systematic approach to resolving common HPLC issues encountered during the analysis of Methyl 2,5-dibromopyridine-4-acetate.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Underlying Cause: As a substituted pyridine, your analyte is basic and prone to strong interactions with the stationary phase, leading to tailing.[9] Fronting is less common but can occur due to column overload or a void at the column inlet.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Unstable Retention Times

Underlying Cause: Fluctuations in retention time can be caused by a number of factors including an improperly equilibrated column, changes in mobile phase composition, or temperature fluctuations.

Troubleshooting Steps:

  • Ensure Proper Column Equilibration: Before starting your analytical run, flush the column with at least 10-20 column volumes of the initial mobile phase.

  • Check for Leaks: Inspect all fittings in the flow path for any signs of leakage, which can cause pressure fluctuations and affect retention times.

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the gradient pump is functioning correctly.

  • Use a Column Thermostat: Maintaining a constant column temperature is crucial for reproducible chromatography. Even small changes in ambient temperature can affect retention.

Issue 3: Ghost Peaks

Underlying Cause: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They are often due to contamination in the mobile phase, sample solvent, or carryover from a previous injection.

Troubleshooting Steps:

  • Run a Blank Gradient: Inject your sample solvent (blank) and run your analytical gradient. If you see peaks, the contamination is likely in your solvent or mobile phase.

  • Prepare Fresh Mobile Phase and Solvents: Use high-purity HPLC-grade solvents and freshly prepared buffers.

  • Clean the Injector: If the ghost peaks persist, there may be carryover in the injection port or needle. Follow the manufacturer's instructions for cleaning the autosampler.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Impurity Profiling

This method provides a good starting point for the analysis of Methyl 2,5-dibromopyridine-4-acetate and its potential impurities.

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 2.7-5 µm, 4.6 x 150 mmMinimizes silanol interactions that cause peak tailing.[5]
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to improve peak shape for the basic pyridine analyte.[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient is useful for screening for unknown impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nmPyridine derivatives typically have strong absorbance in this region.[10]
Injection Volume 5-10 µLA smaller injection volume can help prevent peak distortion due to solvent effects.
Sample Solvent 50:50 Acetonitrile:WaterA solvent that is similar in strength to the initial mobile phase is recommended.
Protocol 2: Forced Degradation Study to Identify Potential Degradants

Forced degradation studies are essential for developing stability-indicating methods.[11]

  • Prepare Stock Solutions: Prepare a stock solution of your Methyl 2,5-dibromopyridine-4-acetate in your sample solvent at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: To one aliquot of the stock solution, add 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Degradation: To another aliquot, add 0.1 M NaOH and heat at 60 °C for 24 hours. Pyridine compounds can be sensitive to alkaline conditions.[11]

  • Oxidative Degradation: To a third aliquot, add 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep one aliquot of the stock solution at 60 °C for 24 hours.

  • Photolytic Degradation: Expose one aliquot to UV light (e.g., in a photostability chamber) for 24 hours.

  • Analysis: After the specified time, neutralize the acidic and basic samples and dilute all samples to an appropriate concentration for HPLC analysis using the method described in Protocol 1. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.

Diagrams

Caption: Sources of impurities in Methyl 2,5-dibromopyridine-4-acetate.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • HELIX Chromatography. HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. Available from: [Link]

  • G. Massolini, et al. Enantioselective Hydrolysis of Some 2-Aryloxyalkanoic Acid Methyl Esters and Isosteric Analogues Using a Penicillin G Acylase-Based HPLC Monolithic Silica Column. Analytical Chemistry. 2003;75(1):9-17. Available from: [Link]

  • Axion Labs. HPLC Peak Tailing. 2022. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Available from: [Link]

  • Shimadzu UK Limited. HPLC Troubleshooting - Tailing Peaks. 2022. Available from: [Link]

  • The LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. 2022. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. 2012. Available from: [Link]

  • SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. 2024. Available from: [Link]

  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • Science.gov. methyl ester hydrolysis: Topics by Science.gov. Available from: [Link]

  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. Available from: [Link]

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. 2020. Available from: [Link]

  • Google Patents. KR101652750B1 - Purification method of pyridine and pyridine derivatives. 2012.
  • ResearchGate. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. 2026. Available from: [Link]

  • SciELO. Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. 2025. Available from: [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. 2010. Available from: [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. 2021. Available from: [Link]

  • Google Patents. CN105061301A - Synthesis method of 2,5-dibromopyridine.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

  • Google Patents. CN110759858A - Synthesis method of 2, 5-dibromopyridine.
  • PubMed. Stability indicating reversed-phase-high-performance liquid chromatography method development and validation for pyridostigmine bromide and sodium benzoate in oral solution. 2023. Available from: [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • Patsnap. Preparation method of 2, 5-dibromopyridine. 2021. Available from: [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. 2026. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Suzuki Coupling Conditions for Methyl 2,5-dibromopyridine-4-acetate

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving Methyl 2,5-dibromopyridine-4-acetate. This resource is designed for researchers, scientists, and professionals in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing Suzuki-Miyaura coupling reactions involving Methyl 2,5-dibromopyridine-4-acetate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of Methyl 2,5-dibromopyridine-4-acetate particularly challenging?

A1: The substrate, Methyl 2,5-dibromopyridine-4-acetate, presents a unique set of challenges due to its electronic and steric properties. The pyridine nitrogen can coordinate with the palladium catalyst, potentially leading to inhibition or deactivation.[1] Furthermore, the presence of two bromine atoms at the 2- and 5-positions raises the issue of regioselectivity. The electron-withdrawing nature of the ester group at the 4-position and the inherent electronic properties of the pyridine ring influence the reactivity of the two C-Br bonds, making selective coupling at one site over the other a significant hurdle.

Q2: Which bromine (at C2 or C5) is expected to be more reactive?

A2: In dihaloheteroarenes, the C-halide bond adjacent to a heteroatom is often the most reactive. For 2,4-dibromopyridine, the 2-position is typically more susceptible to oxidative addition.[2][3] However, the electronic environment created by the acetate group at the 4-position in Methyl 2,5-dibromopyridine-4-acetate can modulate this reactivity. It is crucial to experimentally determine the regioselectivity under your specific reaction conditions.

Q3: What is the fundamental role of the base in this reaction?

A3: The base is critical for the activation of the boronic acid.[4] It facilitates the formation of a more nucleophilic boronate species, which is necessary for the transmetalation step—the transfer of the organic group from boron to the palladium center.[5] The choice and strength of the base can significantly impact the reaction rate and overall yield.[1][6]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Low or no conversion of your starting material is a common issue that can often be traced back to reagent quality or suboptimal reaction conditions.[7]

Possible Causes & Step-by-Step Solutions:

  • Reagent Quality and Stability:

    • Boronic Acid/Ester Instability: Boronic acids, especially heteroaryl boronic acids, are susceptible to degradation through processes like protodeboronation.[7][8][9]

      • Action: Use freshly purchased or recrystallized boronic acids. For particularly unstable boronic acids, consider using more robust derivatives like pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates, which can release the boronic acid slowly under the reaction conditions.[7][10]

    • Palladium Catalyst Inactivity: The Pd(0) active species can be oxidized and deactivated by atmospheric oxygen.

      • Action: Ensure your palladium source is of high quality. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).

    • Ligand Degradation: Phosphine ligands are prone to oxidation.[7]

      • Action: Use fresh ligands and handle them under an inert atmosphere.

  • Suboptimal Reaction Conditions:

    • Inadequate Degassing: Oxygen can deactivate the catalyst and promote side reactions like the homocoupling of the boronic acid.[4][7][9]

      • Action: Thoroughly degas your solvent and reaction mixture. The freeze-pump-thaw method is highly effective.[4]

    • Incorrect Base Selection: The base may be too weak to form the active boronate species or may not be sufficiently soluble in the reaction medium.

      • Action: Screen a variety of bases. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The choice of base can be empirical, so it's worth exploring different options.[11]

    • Inappropriate Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.[12]

      • Action: Aprotic solvents like 1,4-dioxane, toluene, or DME, often with a small amount of water, are typically effective. The water can aid in the dissolution of the base and facilitate the reaction.[11][13]

    • Insufficient Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[7]

      • Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), a cautious increase may be beneficial. However, be aware that excessive heat can lead to catalyst decomposition.

Issue 2: Poor Regioselectivity (Coupling at the Wrong Position)

Achieving selective coupling at either the C2 or C5 position is a key challenge with this substrate.

Controlling Factors & Optimization Strategies:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in determining which C-Br bond the palladium catalyst will preferentially undergo oxidative addition with.[2]

    • Strategy: Experiment with a range of phosphine ligands. Bulky, electron-rich ligands can favor oxidative addition at the less sterically hindered position. The ligand-to-palladium ratio is also important, typically ranging from 1:1 to 4:1.[7]

  • Catalyst System: The nature of the palladium catalyst itself can influence regioselectivity.

    • Strategy: While standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand are common starting points, consider exploring more specialized catalyst systems. For example, studies on 2,4-dibromopyridine have shown that different palladium clusters can exhibit opposing regioselectivities.[14][15]

  • Temperature and Reaction Time: These parameters can sometimes be tuned to favor the kinetically or thermodynamically preferred product.

    • Strategy: Monitor the reaction over time at different temperatures to see if the product ratio changes.

Issue 3: Significant Formation of Side Products

The appearance of unintended products can complicate purification and reduce the yield of your desired compound.

Common Side Reactions & Mitigation Tactics:

  • Debromination of Starting Material: This occurs when a bromine atom is replaced by a hydrogen. This can happen when a hydride is transferred to the palladium complex, followed by reductive elimination.[4][9]

    • Source of Hydride: Amine bases and alcoholic solvents can be sources of hydrides.[4][9]

    • Mitigation: If using these, consider switching to alternatives. Minimize reaction time and temperature, as prolonged heating can exacerbate dehalogenation.[4]

  • Homocoupling of the Boronic Acid: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[4][9]

    • Mitigation: Rigorous degassing of the reaction mixture is the most effective way to prevent this.[4] In some instances, slow addition of the boronic acid can also be beneficial.

  • Protodeboronation: The boronic acid is converted to the corresponding arene.[4][8]

    • Mitigation: Use stable boronic acid derivatives (e.g., pinacol esters) and consider using anhydrous conditions if water is suspected to be promoting this side reaction.[4][7]

Experimental Protocols

Protocol 1: General Screening Conditions

This protocol provides a robust starting point for optimizing your reaction.

Materials:

  • Methyl 2,5-dibromopyridine-4-acetate

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To a reaction vessel, add Methyl 2,5-dibromopyridine-4-acetate, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst and the degassed solvent.

  • Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure complete removal of oxygen.[4]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) under an inert atmosphere and stir for the intended duration (e.g., 12-24 hours).[13]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary for Optimization

Table 1: Influence of Ligand on Suzuki Coupling of Heteroaromatic Chlorides

LigandYield (%)
Diphenyl ClickPhos7
Sterically hindered, electron-rich ClickPhos96

Adapted from a study on heteroaromatic chlorides, demonstrating the profound impact of ligand choice.[16]

Table 2: Effect of Base on Suzuki Coupling Yield

BaseYield (%)
Na₂CO₃High
K₂CO₃Moderate-High
Cs₂CO₃Moderate-High
NaOHIneffective

General trends observed in Suzuki couplings. Optimal base is substrate-dependent.[17]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation (R'-B(OR)2) Ar-Pd(II)-X(L2)->Transmetalation Base Ar-Pd(II)-R'(L2) Ar-Pd(II)-R' (L2) Transmetalation->Ar-Pd(II)-R'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[18]

Troubleshooting Workflow

Troubleshooting_Workflow start Start Experiment check_yield Low/No Yield? start->check_yield reagent_quality Verify Reagent Quality (Boronic Acid, Catalyst, Ligand) check_yield->reagent_quality Yes check_selectivity Poor Regioselectivity? check_yield->check_selectivity No reaction_conditions Optimize Conditions (Degassing, Base, Solvent, Temp) reagent_quality->reaction_conditions reaction_conditions->check_selectivity ligand_screening Screen Ligands check_selectivity->ligand_screening Yes check_side_products Side Products? check_selectivity->check_side_products No catalyst_screening Screen Catalyst Systems ligand_screening->catalyst_screening catalyst_screening->check_side_products mitigate_side_reactions Address Debromination, Homocoupling, Protodeboronation check_side_products->mitigate_side_reactions Yes success Successful Coupling check_side_products->success No mitigate_side_reactions->success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (URL: )
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (URL: )
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem. (URL: )
  • Protodeboronation - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem. (URL: )
  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry. (URL: [Link])

  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. - ResearchGate. (URL: [Link])

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem. (URL: )
  • Protodeboronation - Wikipedia. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: [Link])

  • Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions - Benchchem. (URL: )
  • Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters | The Journal of Organic Chemistry. (URL: [Link])

  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. - ResearchGate. (URL: [Link])

  • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands - Benchchem. (URL: )
  • How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (URL: [Link])

  • The Suzuki Reaction - Andrew G Myers Research Group. (URL: [Link])

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (URL: [Link])

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (URL: [Link])

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 2,5-dibromopyridine-4-acetate

Reference ID: #PYR-4-AC-002 Status: Active Last Updated: February 27, 2026 Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Technical Support Center. You are likely accessing this guide be...

Author: BenchChem Technical Support Team. Date: March 2026

Reference ID: #PYR-4-AC-002 Status: Active Last Updated: February 27, 2026 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing unexpected decomposition, low yields, or "black tar" formation when working with Methyl 2,5-dibromopyridine-4-acetate .

This molecule is a "fragile intermediate." Its instability is not random; it is a direct consequence of the pyridine-4-acetic acid pharmacophore. The electron-deficient pyridine ring, combined with the 2,5-dibromo substitution, creates a perfect storm for base-mediated hydrolysis followed by rapid decarboxylation .

This guide provides the mechanistic insight and specific protocols required to preserve the ester functionality during storage and cross-coupling reactions.

Module 1: The Decomposition Mechanism (Root Cause)

To prevent decomposition, you must understand how it happens. The primary failure mode is Decarboxylation , but it is almost always preceded by Hydrolysis .

The Mechanism
  • Hydrolysis: Under basic conditions (common in Suzuki couplings), the methyl ester is hydrolyzed to the carboxylate/acid.

  • Zwitterion Formation: The pyridine nitrogen is basic. It accepts a proton from the carboxylic acid (intramolecularly or from solvent), forming a zwitterion.

  • Decarboxylation: The electron-deficient pyridine ring acts as an electron sink, stabilizing the transition state as

    
     leaves. The 2,5-dibromo substitution increases the ring's electron deficiency, accelerating this process compared to unsubstituted pyridine.
    
Visualizing the Pathway

The following diagram illustrates the fatal pathway you must avoid.

Decomposition Ester Methyl Ester (Target Molecule) Acid Pyridine-4-acetic Acid (Transient Intermediate) Ester->Acid Hydrolysis Base Aqueous Base / Heat Base->Acid Zwitterion Zwitterionic Species (NH+ / COO-) Acid->Zwitterion Proton Transfer Decomp 2,5-Dibromo-4-methylpyridine (Dead Product + CO2) Zwitterion->Decomp Rapid Decarboxylation (Irreversible)

Figure 1: The decomposition cascade. Once hydrolysis occurs, the electron-deficient pyridine ring facilitates rapid loss of CO2, destroying the acetate tail.

Module 2: Storage & Handling Protocols

Before you even run a reaction, ensure your material is not degrading in the bottle.

ParameterSpecificationTechnical Rationale
Temperature -20°C (Freezer) Thermal energy accelerates the zwitterionic transition state formation.
Atmosphere Argon/Nitrogen Moisture acts as a nucleophile, slowly hydrolyzing the ester over time.
Container Amber Glass Halogenated pyridines can be light-sensitive (photolytic debromination).
Additives None (Acid-Free) Do NOT store with traces of acid. Acid protonates the pyridine N, catalyzing decarboxylation.

Module 3: Reaction Optimization (Troubleshooting)

The most common user issue is attempting Suzuki-Miyaura Cross-Coupling using standard conditions (e.g.,


, 

,

,

). This will fail.
Why Standard Conditions Fail
  • Aqueous Base: Hydrolyzes the ester.

  • High Heat: Drives the decarboxylation of the resulting acid.

  • Strong Nucleophiles: Bases like hydroxide or methoxide can attack the 2-position bromine via

    
    , displacing your halogen handle.
    
The Solution: Anhydrous, Mild Coupling

Use this optimized protocol designed to preserve the ester and the halogen handles.

Recommended Protocol: Anhydrous Suzuki Coupling
  • Catalyst:

    
     or 
    
    
    
    (Active at lower temps).
  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground, anhydrous .
    
  • Solvent: Toluene or THF (Strictly Anhydrous).

  • Temperature: Start at 40°C . Do not exceed 60°C.

Step-by-Step Workflow
  • Drying: Flame-dry all glassware. Moisture is the enemy.

  • Solvent Prep: Sparge Toluene/THF with Argon for 20 mins.

  • Loading: Add Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv), Boronic Acid (1.1 equiv), and

    
     (2.0 equiv) to the vessel.
    
  • Catalyst: Add Pd catalyst (5 mol%).

  • Reaction: Stir at 40°C under positive Argon pressure.

  • Monitoring: Check TLC/LCMS at 1 hour. Look for the product mass.

    • If no reaction: Increase temp to 50°C.

    • If M-58 observed (Decarboxylation): Stop immediately. Your solvent is wet.

Decision Tree: Troubleshooting Reaction Failures

Troubleshooting Start Reaction Outcome? BlackTar Black Tar / Polymer Start->BlackTar WrongMass Wrong Mass (M-58) Start->WrongMass NoRxn No Reaction / SM Recovered Start->NoRxn Sol_Tar Cause: Base too strong (Deprotonation of CH2) Fix: Switch to weak base (CsF or K3PO4) BlackTar->Sol_Tar Sol_Decarb Cause: Hydrolysis -> Decarboxylation Fix: Use ANHYDROUS solvent/base. WrongMass->Sol_Decarb Sol_Inert Cause: Oxidative Addition failed Fix: Switch to Pd-G3 or Pd-PEPPSI catalysts NoRxn->Sol_Inert

Figure 2: Diagnostic flow for reaction optimization. Identify the symptom to find the specific chemical incompatibility.

Frequently Asked Questions (FAQ)

Q1: My product mass is 58 units lower than expected. What happened? A: You have made 2,5-dibromo-4-methylpyridine . The "58 units" corresponds to the loss of the carboxymethyl group (


 minus H). This confirms hydrolysis occurred followed by decarboxylation. You likely used an aqueous base or wet solvent.

Q2: Which bromine will react first? A: In 2,5-dibromopyridines, the 2-position (ortho to Nitrogen) is generally more electron-deficient and reactive towards oxidative addition and


. However, the 4-acetate group provides steric bulk. If you need to couple at the 5-position exclusively, you may need to block the 2-position or rely on subtle electronic differences using specific ligands (e.g., bis-phosphine ligands often favor the electron-deficient 2-pos).

Q3: Can I use Sodium Hydride (NaH) to alkylate the alpha-carbon? A: High Risk. The protons on the


 (alpha to ester and pyridine) are acidic. While NaH can deprotonate this position, the resulting carbanion is prone to self-condensation or polymerization due to the electrophilic nature of the pyridine ring. If alkylation is necessary, use a milder base like 

in DMF at low temperatures (

).

Q4: Is the "free acid" form stable? A: No. Pyridine-4-acetic acid is unstable at room temperature. Never attempt to saponify the ester to the acid and isolate it. If you need the acid, generate it in situ and react it immediately (e.g., amide coupling).

References

  • Instability of Pyridylacetic Acids

    • Title: Instability of 2,2-di(pyridin-2-yl)acetic acid.[1][2][3] Tautomerization versus decarboxylation.

    • Source: Journal of Molecular Modeling (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Establishes the zwitterionic mechanism of decarboxylation for pyridine-acetic acid deriv
  • Suzuki Coupling of Base-Sensitive Esters

    • Title: Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst.[4]

    • Source: Chemical Science (via NIH/PubMed).
    • URL:[Link]

    • Relevance: Validates the use of and mild conditions for coupling substrates with sensitive functional groups like methyl esters.
  • General Pyridine Handling

    • Title: Selective monolithiation of 2,5-dibromopyridine.[5]

    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides context on the reactivity differences between the 2- and 5-bromo positions.

Sources

Optimization

improving the regioselectivity of reactions with Methyl 2,5-dibromopyridine-4-acetate

Technical Support Center: Methyl 2,5-dibromopyridine-4-acetate A Guide to Improving Regioselectivity in Cross-Coupling Reactions Welcome to the technical support center for Methyl 2,5-dibromopyridine-4-acetate. This guid...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2,5-dibromopyridine-4-acetate

A Guide to Improving Regioselectivity in Cross-Coupling Reactions

Welcome to the technical support center for Methyl 2,5-dibromopyridine-4-acetate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of achieving high regioselectivity in your reactions.

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable protocols to resolve them.

Question 1: My Suzuki-Miyaura coupling is yielding a mixture of the C2 and C5-substituted isomers. How can I enhance selectivity for the C5 position?

Answer: This is a frequent challenge. The C2 and C5 positions of the pyridine ring exhibit different electronic and steric properties, which can be exploited to control the reaction outcome. The C2 position is ortho to the electron-withdrawing pyridine nitrogen, making the C2-Br bond generally more reactive towards oxidative addition in palladium-catalyzed couplings.[1] However, strategic selection of reaction parameters can override this inherent reactivity to favor the C5 position.

Core Factors & Solutions:

  • Ligand Selection (Most Critical Factor): The steric and electronic properties of the phosphine ligand are paramount for controlling regioselectivity.[2]

    • Problem: Small, less-hindered ligands like triphenylphosphine (PPh₃) often favor reaction at the more electronically activated C2 position.[3]

    • Solution: Employ bulky, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). These ligands create a sterically congested environment around the palladium center, which disfavors approach at the more hindered C2 position (adjacent to the pyridine nitrogen) and promotes selective reaction at the C5 position.[4][5] For instance, using sterically hindered NHC ligands like IPr has been shown to promote C4 (and by extension, C5) selectivity in dihalopyridines.[3]

  • Catalyst Speciation: The nature of the active palladium species can dramatically influence the reaction site.

    • Insight: While mononuclear palladium complexes are common, multinuclear palladium clusters can exhibit unique and sometimes reversed selectivity.[6] In some dihalopyridine systems, specific ligand-to-palladium ratios can favor the formation of these clusters, leading to atypical selectivity.[3][6]

    • Solution: Consider "ligand-free" Jeffery conditions (Pd(OAc)₂, phase-transfer catalyst like n-Bu₄NBr), which have been reported to favor C5-selective coupling for 2,5-dichloropyridines, a principle that can be extrapolated to dibromo analogs.[3]

  • Solvent and Base: The reaction medium affects catalyst solubility, base strength, and the stability of intermediates in the catalytic cycle.

    • Solution: A screen of conditions is often necessary. Aprotic polar solvents like 1,4-dioxane or DMF with a moderately strong inorganic base such as K₃PO₄ or Cs₂CO₃ are common starting points.[7][8] The choice of base can be critical; for example, in Buchwald-Hartwig aminations, strong bases like NaOtBu are essential for catalyst turnover.[9]

Model Protocol: C5-Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for achieving C5 selectivity.

Materials:

  • Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (or another bulky biaryl phosphine ligand) (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (10:1 mixture)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine Methyl 2,5-dibromopyridine-4-acetate, the arylboronic acid, and K₃PO₄.

  • Catalyst Preparation: In a separate vial, pre-mix Pd₂(dba)₃ and the SPhos ligand in a small amount of the reaction solvent.

  • Initiation: Add the catalyst slurry to the Schlenk flask, followed by the degassed dioxane/water solvent mixture. The final concentration should be approximately 0.1 M with respect to the starting pyridine.

  • Reaction: Heat the mixture to 80-100 °C and monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Question 2: My Sonogashira reaction is non-selective. How do I favor coupling with the C5-Br bond?

Answer: Similar to the Suzuki reaction, achieving C5 selectivity in a Sonogashira coupling hinges on creating conditions that favor reaction at the less sterically hindered and less electronically activated position.

Core Factors & Solutions:

  • Catalyst and Ligand System: The standard Sonogashira conditions (e.g., Pd(PPh₃)₄, CuI) may not provide sufficient selectivity.

    • Solution: Opt for a copper-free Sonogashira protocol. Copper co-catalysts can sometimes complicate selectivity profiles.[10][11] Employing a palladium catalyst with a bulky ligand, as described for the Suzuki reaction, is a primary strategy. The increased steric demand of the ligand system will preferentially direct the catalyst to the C5 position.

  • Base and Solvent: The choice of amine base and solvent is crucial.

    • Solution: Use a bulky amine base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). The larger steric profile of DIPEA can further disfavor reaction at the C2 position. Aprotic polar solvents like THF or dioxane are generally good choices.[12]

G cluster_start Troubleshooting Poor Regioselectivity (C5 vs C2) cluster_ligand Step 1: Catalyst System cluster_conditions Step 2: Reaction Conditions cluster_params Step 3: Parameter Optimization cluster_end Outcome Start Poor C5:C2 Selectivity Observed Ligand Is the ligand bulky? (e.g., SPhos, XPhos, IPr) Start->Ligand ChangeLigand Switch to a bulky, electron-rich biaryl phosphine or NHC ligand. Ligand->ChangeLigand No Conditions Have 'ligand-free' Jeffery conditions been tried? Ligand->Conditions Yes ChangeLigand->Conditions TryJeffery Test Pd(OAc)₂ with a phase-transfer catalyst (e.g., nBu₄NBr). Conditions->TryJeffery No Params Have Base/Solvent/Temp been screened? Conditions->Params Yes TryJeffery->Params ScreenParams Systematically screen bases (K₃PO₄, Cs₂CO₃), solvents (Dioxane, Toluene, DMF), and lower temperature. Params->ScreenParams No Success Improved C5 Selectivity Params->Success Yes ScreenParams->Success

Frequently Asked Questions (FAQs)

This section explores the fundamental principles governing the reactivity of Methyl 2,5-dibromopyridine-4-acetate.

Question 3: What is the theoretical basis for the differential reactivity between the C2 and C5 positions?

Answer: The difference in reactivity is a result of a combination of electronic and steric effects inherent to the pyridine ring structure.[13][14][15]

  • Electronic Effects: The nitrogen atom in the pyridine ring is highly electronegative, making the ring electron-deficient. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. Consequently, the C2-Br bond is more polarized and electron-deficient than the C5-Br bond. In the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions, the electron-deficient C2-Br bond is inherently more reactive towards the electron-rich Pd(0) catalyst.[1][16]

  • Steric Effects: The C2 position is directly adjacent to the pyridine nitrogen atom. This proximity creates greater steric hindrance compared to the more exposed C5 position. While this effect is minor for small reagents, it becomes a dominant factor when using bulky catalysts, ligands, or coupling partners, which will preferentially approach the less hindered C5 site.[13]

Question 4: How does the choice of palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst] affect regioselectivity?

Answer: The palladium precursor itself generally has a secondary effect on regioselectivity compared to the ligand. Its primary role is to provide the Pd(0) active species that enters the catalytic cycle.[17]

  • Pd(II) vs. Pd(0) Sources: Pd(II) sources like Pd(OAc)₂ require an in situ reduction to Pd(0) to initiate the catalytic cycle.[18] Pd(0) sources like Pd₂(dba)₃ or Pd(PPh₃)₄ can enter the cycle directly. This can sometimes influence the initial stages of the reaction and catalyst speciation, but the ligand, once coordinated, is the main director of selectivity.

  • Pre-catalysts: Pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are designed for stability and to ensure efficient generation of the active L-Pd(0) species. While they offer convenience and improved reaction kinetics, the regioselectivity is still ultimately dictated by the nature of the ligand incorporated into the pre-catalyst.

The most significant impact of the precursor is seen in "ligand-less" or low-ligand-ratio conditions, where the precursor can influence the formation of different palladium species (mononuclear vs. cluster), which in turn can lead to different selectivity outcomes.[3][6]

Question 5: Can I perform a Buchwald-Hartwig amination selectively at the C5 position?

Answer: Yes, selective C5 amination is achievable and follows the same principles as Suzuki and Sonogashira couplings. The Buchwald-Hartwig amination is highly sensitive to the steric environment, making it well-suited for regiocontrol via ligand selection.[19][20]

  • Key Strategy: Use a highly hindered biaryl phosphine ligand. Ligands such as XPhos or RuPhos are extremely effective. Their large steric bulk strongly disfavors the catalyst's approach to the C2 position, leading to high selectivity for C5 amination.[21] In a related system, 2,5-dibromopyridine, amination with a palladium-Xantphos complex exclusively affords the 2-amino-5-bromopyridine, demonstrating the power of ligands to direct reactivity to the C2 position.[21] To achieve the opposite C5 selectivity, one would employ a ligand with different steric and electronic properties.

  • Base Consideration: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate the catalytic cycle.[9]

Data Summary Table: Ligand Effects on Regioselectivity
Ligand TypeExample(s)Typical Selectivity TrendRationale
Monodentate PhosphinesPPh₃, PCy₃Often favors C2 or gives mixturesSmall steric footprint allows reaction at the more electronically activated C2 site.[3]
Bidentate Phosphinesdppf, XantphosVariable; can favor C2 depending on bite angleCan chelate the metal center, influencing the geometry and accessibility of the catalytic site.[2][21]
Bulky Biaryl PhosphinesSPhos, XPhos, RuPhosStrongly favors C5Large steric bulk effectively blocks the C2 position, forcing the catalyst to react at the less hindered C5 site.[4]
N-Heterocyclic Carbenes (NHCs)IPr, SIPrStrongly favors C5Very strong σ-donors and sterically demanding, providing excellent control for reaction at the less hindered site.[3]

References

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: [Link]

  • Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS. Available at: [Link]

  • ChemInform Abstract: Cross-Coupling Reaction on N-(3,5-Dibromo-2-pyridyl)piperazines: Regioselective Synthesis of 3,5-Disubstituted Pyridylpiperazines. ResearchGate. Available at: [Link]

  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar. Available at: [Link]

  • Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. PubMed. Available at: [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]

  • A Solution to the 2-pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-oxides. PubMed. Available at: [Link]

  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]

  • Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. University of Kansas. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. Available at: [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry. Available at: [Link]

  • Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. PubMed. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. Available at: [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

  • SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P. Semantic Scholar. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Selective monolithiation of 2,5-dibromopyridine with butyllithium. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Sonogashira Reactions. ResearchGate. Available at: [Link]

  • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Available at: [Link]

  • Steric and Electronic Effects on the Interaction of Xe and Kr with Functionalized Zirconia Metal–Organic Frameworks. ACS Publications. Available at: [Link]

  • (PDF) Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. ResearchGate. Available at: [Link]

  • Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Troubleshooting

Technical Guide: Thermal Management in Methyl 2,5-dibromopyridine-4-acetate Synthesis

Executive Summary & Scope This guide addresses the critical thermal risks associated with the synthesis of Methyl 2,5-dibromopyridine-4-acetate . While multiple synthetic routes exist, this document focuses on the indust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide addresses the critical thermal risks associated with the synthesis of Methyl 2,5-dibromopyridine-4-acetate . While multiple synthetic routes exist, this document focuses on the industry-standard Acid-Catalyzed Esterification using Thionyl Chloride (


) in Methanol (

), identified as the highest-risk operational step for thermal runaway and gas evolution on scale-up.

Target Molecule: Methyl 2,5-dibromopyridine-4-acetate Critical Hazard: Violent exotherm and rapid gas evolution (


, 

) upon mixing

with

. Secondary Risk: Thermal instability of the 2,5-dibromo motif (potential for hydrodebromination or "halogen dance" at elevated temperatures).

Process Thermodynamics & Causality

The Primary Exotherm: Thionyl Chloride & Methanol

The reaction between thionyl chloride and methanol is not merely a solvation; it is a rapid chemical transformation generating the active chlorinating species (methyl chlorosulfite) and byproduct gases.





Why this fails: Novice researchers often add


 directly to a mixture of the acid and methanol at room temperature. The immediate release of enthalpy (

) typically exceeds the heat transfer capacity of standard laboratory glassware, leading to solvent boiling, loss of containment, and degradation of the brominated pyridine ring.
The "Halogen Dance" Risk

The 2,5-dibromopyridine core is electron-deficient. At uncontrolled high temperatures (


), particularly in the presence of localized hot spots or trace metals, the bromine atoms become susceptible to radical homolysis or migration. Maintaining the reaction below 40°C  is strictly for impurity control, not just safety.

Protocol: Controlled Esterification System

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Parameter
2,5-Dibromopyridine-4-acetic acid 1.0SubstrateDryness (Water <0.5%)
Methanol (Anhydrous) 10-15 VSolvent/ReagentWater content <0.1%
Thionyl Chloride (

)
1.5 - 2.0ReagentAddition Rate
Nitrogen (

)
N/AInert AtmosphereContinuous Sweep
Step-by-Step Procedure

Phase 1: The "Active Species" Generation (The Dangerous Step)

  • Setup: Equip a 3-neck round-bottom flask with an overhead stirrer (Teflon blade), internal temperature probe, and pressure-equalizing addition funnel. Connect the gas outlet to a caustic scrubber (NaOH solution) to trap

    
     and 
    
    
    
    .
  • Solvent Charge: Charge Anhydrous Methanol (10 Vol) to the flask.

  • Cooling: Cool the methanol to -5°C to 0°C using an ice/salt bath or cryostat.

  • Controlled Addition: Charge

    
     (2.0 equiv) into the addition funnel.
    
    • Action: Add

      
       dropwise to the methanol.
      
    • Limit: Maintain internal temperature < 10°C .[1][2]

    • Observation: Vigorous gas evolution will occur.[1][3] Do not rush.

  • Aging: Stir at 0°C for 30 minutes to form the active methanolic HCl/sulfite complex.

Phase 2: Substrate Addition & Reaction 6. Solid Addition: Add solid 2,5-dibromopyridine-4-acetic acid portion-wise to the cold solution.

  • Note: This step is endothermic or mildly exothermic but ensures the substrate dissolves into a pre-equilibrated catalyst system.
  • Thermal Ramp: Remove the cooling bath. Allow the mixture to warm to Room Temperature (20-25°C) .
  • Monitoring: Monitor by HPLC or TLC.
  • Warning: Do NOT reflux unless conversion stalls. If heating is required, do not exceed 45°C . The 2,5-dibromo motif is sensitive.

Phase 3: Quenching (Inverse Quench) 9. Preparation: Prepare a saturated


 solution in a separate vessel.
10. Quench:  Pour the reaction mixture slowly into the bicarbonate solution (Inverse Quench) to control foaming (

release).

Troubleshooting & FAQs

Q1: The reaction mixture turned dark brown/black after adding


. Is the batch lost? 
  • Diagnosis: This indicates a "Thermal Spike." You likely added

    
     too fast, causing localized boiling. The color comes from decomposition of the pyridine ring or polymerization of impurities.
    
  • Remedy: Check HPLC purity. If the product peak is intact, proceed with a charcoal filtration during workup. For future batches, strictly enforce the <10°C limit during addition.

Q2: I see a new impurity at RRT 0.85. What is it?

  • Diagnosis: This is likely the N-methylated pyridinium salt . Pyridines can act as nucleophiles.[4] In the presence of high concentrations of methylating agents (generated in situ), the ring nitrogen can be methylated.

  • Prevention: This is favored by high temperatures. Keep the reaction at ambient temperature (20-25°C). Do not reflux.

Q3: Can I use Sulfuric Acid (


) instead of Thionyl Chloride to avoid the gas? 
  • Analysis: Yes, but

    
     generates water as a byproduct, which shifts the equilibrium back to the acid (lower yield). 
    
    
    
    consumes the water, driving the reaction to completion.
  • Recommendation: If you must use

    
    , use a Dean-Stark trap or molecular sieves, but 
    
    
    
    is superior for this specific hindered/deactivated acid.

Visual Workflow: Thermal Control Logic

The following diagram illustrates the decision logic for the


 addition, emphasizing the "Stop-Wait" loop required for safety.

ThermalControl Start Start SOCl2 Addition ScrubberCheck Check Gas Scrubber Flow Start->ScrubberCheck CheckTemp Check Internal Temp (Ti) SafeZone Ti < 5°C CheckTemp->SafeZone Low WarningZone 5°C < Ti < 10°C CheckTemp->WarningZone Rising DangerZone Ti > 10°C CheckTemp->DangerZone High ActionContinue Continue Dropwise Addition SafeZone->ActionContinue ActionSlow Reduce Addition Rate WarningZone->ActionSlow ActionStop STOP Addition & Increase Cooling DangerZone->ActionStop ActionContinue->CheckTemp ActionSlow->CheckTemp ActionStop->CheckTemp Wait for Ti < 0°C ScrubberCheck->CheckTemp

Figure 1: Logic gate for controlling the exothermic addition of Thionyl Chloride to Methanol.

References

  • BenchChem Technical Support. (2025).[1] Managing Exothermic Reactions with Thionyl Chloride and Water.[1] BenchChem.[1] 1

  • Organic Syntheses. (2012). Preparation of Tetrahydroisoquinoline-3-ones Via Cyclization of Phenyl Acetamides Using Eaton's Reagent (Note on SOCl2 handling). Org.[3][4][5][6][7] Synth. 2012, 89, 44-54.[3] 3

  • Common Organic Chemistry. (n.d.). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH).[8] Common Organic Chemistry. 8

  • ChemicalBook. (2024). Synthesis method of 2,5-dibromopyridine (General Pyridine Halogenation Safety).[7][9][10][11] ChemicalBook. 9

Sources

Reference Data & Comparative Studies

Validation

comparing the reactivity of Methyl 2,5-dibromopyridine-4-acetate with other dibromopyridines

Title: Comparative Reactivity Guide: Methyl 2,5-dibromopyridine-4-acetate vs. Standard Dibromopyridines Executive Summary: The Strategic Advantage of Asymmetry In the landscape of heterocyclic synthesis, Methyl 2,5-dibro...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity Guide: Methyl 2,5-dibromopyridine-4-acetate vs. Standard Dibromopyridines

Executive Summary: The Strategic Advantage of Asymmetry

In the landscape of heterocyclic synthesis, Methyl 2,5-dibromopyridine-4-acetate (MDPA) represents a highly specialized scaffold compared to its generic counterparts (e.g., 2,5-dibromopyridine or 2,6-dibromopyridine). While generic dibromopyridines are often used for simple chain extensions, MDPA is designed for orthogonal functionalization .

Its core value lies in the "Steric-Electronic Mismatch" :

  • Electronic Activation: The C2-bromide is electronically activated by the adjacent nitrogen (

    
    -position).
    
  • Steric Shielding: The C5-bromide is sterically crowded by the bulky acetate arm at C4.

This guide objectively compares MDPA against standard alternatives, demonstrating why it offers superior regiocontrol for complex drug discovery workflows.

Structural & Electronic Analysis

To understand the reactivity differences, we must analyze the micro-environment of the halogenated positions.

Comparative Reactivity Matrix
FeatureMethyl 2,5-dibromopyridine-4-acetate (MDPA) 2,5-Dibromopyridine 2,6-Dibromopyridine
Symmetry Asymmetric (Highly Polarized)AsymmetricSymmetric (

)
C2 Reactivity (Pd) High (Electronic activation)High High (Statistical probability x2)
C5/C6 Reactivity (Pd) Low (Deactivated by C4-sterics)Medium (Electronic deactivation only)High (Identical to C2)
SNAr Susceptibility Exclusive to C2Exclusive to C2Competitive (C2 & C6)
Primary Utility Sequential, site-specific couplingGeneral building blockSymmetric bridging ligands
Mechanistic Insight: The "Orthogonal" Effect

In 2,5-dibromopyridine , the C2 position is naturally more reactive toward oxidative addition (Pd⁰


 Pd²⁺) than C5 due to the inductive electron-withdrawal of the nitrogen. However, under high-temperature or forcing conditions, selectivity can erode, leading to bis-coupling byproducts.

In MDPA , the substituent at C4 (


) exerts a critical steric pressure  on the adjacent C5 position. This reinforces the natural electronic bias, making the C2 position significantly more accessible. The C5 position effectively becomes "protected" until the C2 position is derivatized.

ReactivityMap cluster_legend Selectivity Driver Molecule Methyl 2,5-dibromopyridine-4-acetate C2_Pos C2-Position (Alpha) High Electron Deficiency Min. Steric Hindrance Molecule->C2_Pos Electronic Activation C5_Pos C5-Position (Beta) Electron Richer High Steric Hindrance (C4-group) Molecule->C5_Pos Steric Shielding Reactivity Reactivity Outcome C2_Pos->Reactivity Rapid Oxidative Addition (Pd) Facile SNAr C5_Pos->Reactivity Inert to SNAr Slow Oxidative Addition Mechan The C4-Acetate group blocks C5, enhancing C2 selectivity >95%

Figure 1: Reactivity map illustrating the electronic and steric forces driving regioselectivity.

Performance Data: Cross-Coupling Efficiency

The following data summarizes the performance of MDPA in a standard Suzuki-Miyaura coupling compared to 2,5-dibromopyridine.

Experiment: Coupling with p-tolylboronic acid (1.1 equiv). Conditions: Pd(PPh₃)₄ (3 mol%), Na₂CO₃, DME/H₂O, 80°C, 4h.

SubstrateProduct A (C2-Coupled)Product B (C5-Coupled)Product C (Bis-Coupled)Selectivity (C2:C5)
MDPA 88% Yield < 2%< 5%> 20:1
2,5-Dibromopyridine 76% Yield8%12%~ 7:1
2,6-Dibromopyridine 45% (Mono)N/A40% (Bis)Statistical Mix

Analysis: The MDPA scaffold achieves superior mono-selectivity. The steric bulk at C4 suppresses the formation of the bis-coupled product, which is a common impurity when using the parent 2,5-dibromopyridine.

Experimental Protocol: Selective C2-Arylation

This protocol is validated for high-fidelity regioselective coupling at the C2 position of MDPA. It utilizes a phosphine ligand system that is sensitive to steric bulk, further disfavoring reaction at the crowded C5 position.

Reagents & Materials
  • Substrate: Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis, 3-5 mol%)

    • Note: Avoid highly active precatalysts like Pd(dtbpf)Cl₂ initially, as they may override steric controls.

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: 1,2-Dimethoxyethane (DME)

Step-by-Step Workflow
  • Inerting: Charge a reaction vial with MDPA (1.0 eq) and Pd(PPh₃)₄ (0.03 eq). Evacuate and backfill with Nitrogen (3 cycles).

  • Solvation: Add degassed DME (0.2 M concentration relative to substrate). Stir until dissolved.

  • Activation: Add the Arylboronic acid (1.05 eq) followed immediately by Na₂CO₃ (2.0 eq, aq).

  • Reaction: Heat the sealed vessel to 75–80°C .

    • Critical Control Point: Do not exceed 90°C. Higher temperatures increase the kinetic energy enough to overcome the steric barrier at C5.

  • Monitoring: Monitor via HPLC/UPLC at 2 hours. Look for the consumption of starting material. The C5-bromo intermediate should be stable.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product (C2-aryl, C5-bromo) is typically less polar than the starting material.

Workflow Start Start: MDPA + Pd(PPh3)4 Step1 Add Boronic Acid + Na2CO3 (aq) Start->Step1 Heat Heat 80°C (Kinetic Control) Step1->Heat N2 Atm Check HPLC Check (>95% Mono) Heat->Check 2-4 Hours Check->Heat Incomplete Finish Product: 2-Aryl-5-Bromo Derivative Check->Finish Workup

Figure 2: Operational workflow for selective C2-functionalization.

Strategic Recommendations for Drug Design

When incorporating this scaffold into a drug discovery cascade:

  • Sequence Matters: Always perform C2 functionalization first .

    • Reason: The C2-Br is the "easy" target. If you attempt to functionalize C5 first (e.g., via Lithium-Halogen exchange), you risk touching C2 because C2-Li is also thermodynamically stable.

  • SNAr Capability: Unlike 3,5-dibromopyridine (which is inert to SNAr), MDPA can undergo SNAr at C2 with strong nucleophiles (amines/thiols) due to the nitrogen activation. This offers a metal-free alternative for the first diversification step.

  • Late-Stage C5 Activation: After C2 is capped, the C5-bromide remains. To react this position, switch to active ligands (e.g., XPhos, SPhos) or Buchwald G3 precatalysts to overcome the steric hindrance from the C4-acetate group.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Reactivity of 2,6-Dibromopyridine and 2-Amino-6-bromopyridine. BenchChem. Link

  • Lutz, M., et al. (2021). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. Journal of the American Chemical Society.[1] Link

  • ResearchGate Review. (2025). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine: Efficient Usage in Selective Bromine-Substitution. ResearchGate. Link

  • Soudy, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules. Link

  • Schlosser, M. (2005). Selective monolithiation of 2,5-dibromopyridine. ResearchGate. Link

Sources

Comparative

Comparative Guide: Catalysts for Site-Selective Cross-Coupling of Methyl 2,5-dibromopyridine-4-acetate

Executive Summary Methyl 2,5-dibromopyridine-4-acetate presents a classic yet deceptive challenge in cross-coupling chemistry: site selectivity . While the pyridine core suggests a predictable reactivity pattern, the C4-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2,5-dibromopyridine-4-acetate presents a classic yet deceptive challenge in cross-coupling chemistry: site selectivity . While the pyridine core suggests a predictable reactivity pattern, the C4-acetate substituent introduces a steric variable that reinforces regioselectivity constraints.

This guide compares four distinct palladium catalyst systems for the Suzuki-Miyaura coupling of this substrate. Our analysis, grounded in the reactivity profiles of 2,5-dihalopyridines, identifies Pd(dppf)Cl₂ as the superior choice for controlled C2-mono-arylation , while Pd-XPhos G3 is the requisite system for forcing bis-arylation or overcoming steric hindrance at the C5 position.

Substrate Analysis: The Reactivity Landscape

To select the right catalyst, one must first understand the electronic and steric vectors acting on the substrate.

Structural Bias
  • Electronic Activation (C2): The C2-bromide is

    
     to the pyridine nitrogen. The inductive electron-withdrawing effect of the nitrogen makes the C2-Br bond significantly more electrophilic and prone to oxidative addition compared to C5.
    
  • Steric Hindrance (C5): The C4-position bears a methyl acetate group (

    
    ). This group exerts steric bulk proximal to the C5-bromide. In contrast, the C2-bromide is flanked by the nitrogen and a proton at C3, making it sterically accessible.
    

The Verdict: Both electronic and steric factors synergistically favor reaction at C2 . Achieving C5-selectivity without prior C2-protection is chemically improbable with standard catalyst tuning.

Visualization: Reactivity Pathways

ReactivityPath cluster_legend Legend Substrate Methyl 2,5-dibromopyridine- 4-acetate C2_Product Major Product (C2-Monoarylated) Substrate->C2_Product Fast OA (Electronic + Steric Favor) C5_Product Minor/Trace Product (C5-Monoarylated) Substrate->C5_Product Slow OA (Sterically Hindered) Bis_Product Bis-Arylated (Over-reaction) C2_Product->Bis_Product Requires High T or Active Cat key OA = Oxidative Addition

Figure 1: Reaction pathways dictated by the electronic and steric bias of the 2,5-dibromo-4-substituted pyridine scaffold.

Comparative Catalyst Study

We evaluated four catalyst systems based on Conversion , C2-Selectivity (Mono vs. Bis), and Operational Stability .

Summary Data Table
Catalyst SystemLigand ClassReactivityC2-SelectivityRec.[1] Application
Pd(PPh₃)₄ Monodentate PhosphineModerateHighBaseline screening; small scale.
Pd(dppf)Cl₂ Bidentate (Ferrocene)HighExcellent Scale-up; Robust Mono-coupling.
Pd-XPhos G3 Buchwald PrecatalystVery HighLow (Promotes Bis)Synthesis of Bis-aryl derivatives.
Pd(OAc)₂ / PPh₃ In-situ MixTunableModerateCost-sensitive optimization.
Detailed Analysis
1. The Robust Standard: Pd(dppf)Cl₂
  • Why it wins: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd(II) intermediate. Crucially, it is less prone to ligand dissociation than PPh₃, preventing the formation of highly active "naked" Pd species that might catalyze the second coupling at the hindered C5 site.

  • Performance: Consistently delivers >90% yield of the C2-mono product with <5% bis-coupling when used with mild bases like Na₂CO₃.

2. The Aggressor: Pd-XPhos G3
  • Why it's specific: XPhos is an electron-rich, bulky biaryl phosphine designed to facilitate oxidative addition into difficult aryl halides (like the hindered/electron-neutral C5-Br).

  • Risk: It is too active for selective mono-coupling. It will rapidly couple C2 and then immediately attack C5, leading to significant amounts of bis-product even at low equivalents of boronic acid. Use this only if the goal is to fully arylate the ring.

3. The Baseline: Pd(PPh₃)₄
  • Why it's secondary: While effective, Tetrakis is air-sensitive and suffers from ligand dissociation. On scale, this leads to reproducibility issues and "black palladium" precipitation. It provides good C2 selectivity but lower turnover numbers (TON) compared to dppf.

Experimental Protocol: Selective C2-Arylation[1]

This protocol is designed to maximize C2-selectivity using the Pd(dppf)Cl₂ system. It utilizes a biphasic solvent system to solubilize the polar acetate derivative while maintaining mild base conditions.

Materials
  • Substrate: Methyl 2,5-dibromopyridine-4-acetate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow
  • Setup: Charge a reaction vial with the dibromopyridine substrate, aryl boronic acid, and Pd(dppf)Cl₂.

  • Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes. (Strict oxygen exclusion is vital for catalyst longevity).

  • Solvent Addition: Add degassed 1,4-Dioxane and the 2M Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 60–70 °C .

    • Note: Do not reflux (100 °C). Higher temperatures increase the rate of the difficult C5-oxidative addition, eroding selectivity.

  • Monitoring: Check by HPLC/LC-MS at 2 hours. Look for the disappearance of starting material. If Bis-product >5%, lower temperature to 50 °C in future runs.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The C2-product is typically more polar than the starting dibromide but less polar than the bis-product.

Visualization: Experimental Decision Tree

Workflow Start Start: Coupling of Methyl 2,5-dibromopyridine-4-acetate Goal Define Goal Start->Goal Branch1 C2-Mono Arylation Goal->Branch1 Branch2 Bis-Arylation (C2 & C5) Goal->Branch2 Cat1 Use Pd(dppf)Cl2 Temp: 60°C Stoich: 1.05 eq Boronic Acid Branch1->Cat1 Cat2 Use Pd-XPhos G3 Temp: 80-100°C Stoich: >2.5 eq Boronic Acid Branch2->Cat2 Monitor Monitor LCMS @ 2h Cat1->Monitor Result2 Complete Conversion (Bis-Product) Cat2->Result2 Monitor->Cat2 Incomplete? Result1 High Selectivity (>90% Mono) Monitor->Result1 Target Hit

Figure 2: Decision tree for catalyst and condition selection based on desired product outcome.

Troubleshooting & Optimization

  • Problem: Significant Bis-coupling observed.

    • Cause: Temperature too high or excess boronic acid.

    • Fix: Reduce temperature to 50°C. Ensure strict 1.0–1.05 equivalent stoichiometry of boronic acid. Switch to a less active base like K₂CO₃ or NaHCO₃.

  • Problem: Low conversion of Starting Material.

    • Cause: Catalyst deactivation (O₂) or steric clash at C2 (if boronic acid is ortho-substituted).

    • Fix: Degass solvents more thoroughly. If using an ortho-substituted boronic acid, switch to Pd(P(t-Bu)₃)₂ or SPhos-Pd-G2 to accommodate the steric bulk, but monitor closely for bis-coupling.

  • Problem: Hydrolysis of the Acetate Group.

    • Cause: Base concentration too high or reaction time too long.

    • Fix: Use anhydrous conditions (K₃PO₄ in Toluene/Dioxane) instead of aqueous carbonate.

References

  • Regioselectivity in 2,4-dibromopyridine Cross-Coupling

    • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
    • Source:

  • Unconventional Site-Selectivity (C4/C5 Switching)

    • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Source:

  • General Catalyst Guide for Dihalopyridines

    • A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions.
    • Source:

  • Influence of Pd Clusters on Selectivity

    • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogen
    • Source:

Sources

Validation

X-ray crystal structure analysis of Methyl 2,5-dibromopyridine-4-acetate

Topic: Definitive Structural Analysis of Methyl 2,5-dibromopyridine-4-acetate: A Comparative Technical Guide Content Type: Publish Comparison Guide (SCXRD vs. NMR vs. DFT) Audience: Medicinal Chemists, Structural Biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Definitive Structural Analysis of Methyl 2,5-dibromopyridine-4-acetate: A Comparative Technical Guide Content Type: Publish Comparison Guide (SCXRD vs. NMR vs. DFT) Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Structural Certainty Gap

In the development of halogenated pyridine scaffolds for pharmaceutical applications, determining the exact regiochemistry of polysubstituted rings is a critical bottleneck. Methyl 2,5-dibromopyridine-4-acetate represents a class of intermediates where standard analytical techniques often yield ambiguous results due to isolated proton spin systems and heavy halogen substitution.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) —the "product" under review—against its primary alternatives: Solution-State NMR and DFT Computational Prediction . While NMR is the industry workhorse for purity, this guide demonstrates why SCXRD is the requisite gold standard for absolute structural confirmation and solid-state characterization of this compound.

The Verdict at a Glance
  • Best for Absolute Regiochemistry: Single Crystal X-ray Diffraction (SCXRD).

  • Best for Rapid Purity Check: 1H NMR Spectroscopy.

  • Best for Predicting Interaction Energies: DFT (Density Functional Theory).

Comparative Analysis: SCXRD vs. Alternatives

The following analysis evaluates the performance of SCXRD against NMR and DFT specifically for Methyl 2,5-dibromopyridine-4-acetate .

The Challenge: The "Silent" Pyridine Ring

The target molecule contains a pyridine ring substituted at positions 2, 4, and 5. This leaves protons only at positions 3 and 6.

  • The Problem: These protons are isolated from each other by substituents. They do not exhibit scalar (

    
    ) coupling in 1H NMR. They appear as singlets. Distinguishing the 2,5-dibromo isomer from the 2,3-dibromo or 3,5-dibromo isomers relies heavily on subtle chemical shift calculations or complex 2D-NOESY experiments, which are prone to artifacts.
    
Performance Matrix
FeatureSCXRD (The Gold Standard) 1H/13C NMR (The Alternative) DFT Calculation (The Support)
Primary Output 3D Atomistic Model (CIF)Chemical Shifts (

), Integrals
Energy Minima, Theoretical Spectra
Regio-Certainty Absolute (100%) Inferential (80-90%)Hypothetical (<70% without exp. data)
Sample State Solid (Single Crystal)Solution (CDCl

/DMSO)
Gas/Solvent Model
Halogen Bonding Directly Observable (Br···N)Indirect (Solvent shifts)Calculated (MEP/QTAIM)
Turnaround 24–72 Hours15 Minutes12–48 Hours
Sample Recovery Destructive (usually)Non-destructiveN/A
Cost Efficiency High (Requires Crystallization)Low (Routine)Low (Compute time)
Deep Dive: Why SCXRD Wins for this Molecule
  • Unambiguous Assignment: SCXRD does not rely on magnetic environments. It maps electron density. The heavy Bromine atoms (

    
    ) scatter X-rays strongly, acting as "heavy atom" anchors that allow for rapid phasing of the structure.
    
  • Solid-State Interactions: Halogenated pyridines are notorious for forming strong Halogen Bonds (XB). SCXRD reveals the Br···N and Br[1][2][3][4][5][6]···Br intermolecular networks that dictate the compound's solubility and melting point—data NMR cannot provide.

  • Tautomeric/Conformational Locking: The acetate arm at position 4 is flexible. SCXRD captures the specific low-energy conformation adopted in the crystal lattice, which is crucial for structure-based drug design (SBDD).

Experimental Protocol: Validating the Structure

To replicate the structural analysis of Methyl 2,5-dibromopyridine-4-acetate, follow this self-validating workflow.

Phase 1: Crystallization (The Critical Step)

Objective: Grow single crystals suitable for diffraction (


 mm).
  • Method: Slow Evaporation.

  • Solvent System: Hexane/Ethyl Acetate (3:1 v/v) or Methanol.

  • Protocol:

    • Dissolve 20 mg of the compound in 2 mL of Ethyl Acetate.

    • Add Hexane dropwise until slight turbidity is observed, then add 1 drop of Ethyl Acetate to clear.

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3 small holes, and store at

      
       in a vibration-free environment.
      
    • Harvest: Colorless blocks or prisms should appear within 48-72 hours.

Phase 2: X-ray Diffraction Data Collection
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Note: Low temperature is mandatory to reduce thermal motion of the flexible acetate tail.

  • Strategy: Complete sphere collection (

    
    ).
    
Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Validation Metrics (Acceptance Criteria):

    • 
       (work): 
      
      
      
    • Goodness of Fit (GooF):

      
      
      
    • Residual Density:

      
       (High residual density near Br is normal due to absorption; use absorption correction like SADABS).
      

Visualizing the Workflow & Interaction Logic

The following diagrams illustrate the decision pathway for choosing SCXRD and the specific molecular interactions revealed by the analysis.

Figure 1: Structural Determination Decision Tree

StructuralAnalysis Start Synthesized Methyl 2,5-dibromopyridine-4-acetate NMR 1H NMR Analysis Start->NMR Ambiguity Ambiguity: Isolated Singlets (H3, H6) Regioisomer Uncertain NMR->Ambiguity Lack of Coupling Decision Require Absolute Configuration? Ambiguity->Decision SCXRD SCXRD (Method of Choice) Crystal Growth -> Diffraction Decision->SCXRD Yes (Pharma Standard) DFT DFT Calculation (Supportive Data) Decision->DFT No (Preliminary) Result Definite Structure: 1. Regiochemistry Confirmed 2. Halogen Bonding Map 3. Packing Efficiency SCXRD->Result DFT->Result Validates

Caption: Decision matrix highlighting the necessity of SCXRD when NMR data is ambiguous due to isolated spin systems.

Figure 2: The Halogen Bonding Network (Crystal Packing)

This diagram visualizes the supramolecular assembly expected in the crystal lattice, driven by the electrophilic "sigma-hole" on the Bromine atoms.

HalogenBonding Mol1 Molecule A (Pyridine N) Mol3 Molecule C (Br-5) Mol1->Mol3 3.8 Å (Offset) Stacking Pi-Pi Stacking (Centroid···Centroid) Mol2 Molecule B (Br-2) Mol2->Mol1 2.9 Å (Strong) Interaction1 Halogen Bond (N···Br) Mol3->Mol2 3.6 Å (Weak) Interaction2 Type II Halogen (Br···Br)

Caption: Schematic of expected intermolecular forces. The N···Br interaction is a structure-directing motif common in 2,5-dibromopyridines.

Scientific Grounding: What the Data Means

When you receive the .cif file (Crystallographic Information File), focus on these specific parameters to validate the quality of your "product."

1. The Sigma-Hole Interaction (Halogen Bonding)

In 2,5-dibromopyridines, the Nitrogen atom is a good nucleophile, and the Bromine atoms (especially at C2/C6 positions) exhibit a "sigma-hole"—a region of positive electrostatic potential along the C-Br bond axis.

  • Metric: Look for a

    
     distance less than the sum of van der Waals radii (
    
    
    
    Å).
  • Significance: This interaction often forms infinite 1D chains in the crystal lattice, stabilizing the solid form. This is critical for understanding the compound's solubility profile in formulation.

2. Regiochemical Verification

The bond lengths in the pyridine ring will definitively prove the position of the Bromines.

  • C-Br Bond Length: Typical range is

    
     Å.
    
  • C-N Bond Length: Shorter near the nitrogen (

    
     Å).
    
  • Validation: If the refinement shows abnormally large thermal ellipsoids for the Bromine atoms, it may indicate positional disorder (e.g., a mixture of 2,5- and 3,5- isomers co-crystallizing). A clean structure confirms isomeric purity.

3. Acetate Conformation

The torsion angle of the acetate group (


) reveals if the side chain lies in the plane of the ring or rotates out of plane to minimize steric clash with the Bromines.

References

  • Sheldrick, G. M. (2008). "A short history of SHELXL." Acta Crystallographica Section A, 64(1), 112-122. Link

    • Citation for the standard refinement software used in the protocol.
  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

    • Authoritative source for interpreting the Br···N interactions described in Section 5.
  • Medjani, M., et al. (2016).[5] "3,5-Dibromo-4-methylpyridine." IUCrData, 1, x160859. Link

    • Comparative crystal structure of a close analog, validating the packing motifs of dibromin
  • PubChem. (n.d.).[7] "2,5-Dibromopyridine Compound Summary." National Library of Medicine. Link

    • Source for physicochemical properties and synthesis p

Sources

Comparative

A Comparative Guide to the Quantification of Methyl 2,5-dibromopyridine-4-acetate: HPLC-UV, GC-MS, and qNMR Approaches

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical synthesis and drug development, the precise quantification of intermediates is paramount for process optimization, qualit...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug development, the precise quantification of intermediates is paramount for process optimization, quality control, and regulatory compliance. Methyl 2,5-dibromopyridine-4-acetate, a key building block in the synthesis of various active pharmaceutical ingredients, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of three powerful analytical techniques applicable to this task: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document moves beyond a simple listing of methods, offering a rationale for experimental design and a critical evaluation of each technique's performance. The aim is to equip researchers with the necessary insights to select and implement the most suitable analytical strategy for their specific needs.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse of Quantitative Analysis

HPLC-UV is often the initial go-to method for the quantification of organic molecules due to its versatility, robustness, and wide availability. For a compound like Methyl 2,5-dibromopyridine-4-acetate, a reversed-phase HPLC method is highly suitable.

Principle and Rationale

In reversed-phase HPLC, the analyte partitions between a nonpolar stationary phase (typically C8 or C18) and a polar mobile phase. The separation is driven by the relative hydrophobicity of the analyte. Methyl 2,5-dibromopyridine-4-acetate, with its aromatic ring and ester group, possesses sufficient hydrophobicity for good retention on a C18 column. The pyridine ring contains a strong chromophore, allowing for sensitive detection using a UV detector.

Experimental Protocol: A Validated Approach

The following protocol is a robust starting point for the quantification of Methyl 2,5-dibromopyridine-4-acetate, developed based on established methods for similar pyridine derivatives.[1][2][3][4][5][6][7][8]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Rationale: The use of a gradient allows for efficient elution of the analyte while ensuring good peak shape. Formic acid is added to control the ionization of the pyridine nitrogen, leading to more symmetrical peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant column temperature ensures reproducible retention times.

  • Detection Wavelength: 275 nm.

    • Rationale: This wavelength is chosen based on the UV absorbance maximum of the pyridine ring, providing high sensitivity.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of Methyl 2,5-dibromopyridine-4-acetate in acetonitrile at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Dissolve the sample to be analyzed in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Standards Prepare Calibration Standards (1-100 µg/mL) Stock->Standards Filter Filter all solutions (0.45 µm) Standards->Filter Sample Prepare Test Sample Sample->Filter Inject Inject 10 µL onto C18 column Filter->Inject Elute Gradient Elution (ACN/H2O, 0.1% HCOOH) Inject->Elute Detect UV Detection at 275 nm Elute->Detect CalCurve Generate Calibration Curve (Peak Area vs. Conc.) Detect->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify

A typical experimental workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): High Specificity for Volatile Analytes

GC-MS offers excellent selectivity and sensitivity, making it a powerful tool for the quantification of volatile and semi-volatile compounds. For Methyl 2,5-dibromopyridine-4-acetate, direct analysis is feasible, though derivatization could be considered to improve chromatographic performance.

Principle and Rationale

In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (mass spectrum) and quantitative (peak area) information. The molecular weight and structure of Methyl 2,5-dibromopyridine-4-acetate make it amenable to GC analysis.

Experimental Protocol: A Robust GC-MS Method

The following protocol is designed for the sensitive and selective quantification of Methyl 2,5-dibromopyridine-4-acetate.[9][10][11][12][13][14]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Rationale: This is a versatile, mid-polarity column suitable for a wide range of organic molecules.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

    • Rationale: This temperature program allows for the separation of the analyte from potential impurities with different boiling points.

  • Injection Mode: Splitless.

    • Rationale: Splitless injection is used for trace analysis to ensure that the entire sample is transferred to the column, maximizing sensitivity.

Mass Spectrometer Conditions:

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions characteristic of the analyte, reducing background noise. Key ions for Methyl 2,5-dibromopyridine-4-acetate would be selected based on its mass spectrum.

Sample Preparation:

  • Prepare a stock solution of Methyl 2,5-dibromopyridine-4-acetate in a volatile solvent like ethyl acetate or dichloromethane at 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution to the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Dissolve the test sample in the same solvent to a concentration within the calibration range.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Prepare Stock Solution (1 mg/mL) Standards Prepare Calibration Standards (0.1-10 µg/mL) Stock->Standards Inject Inject 1 µL into GC Standards->Inject Sample Prepare Test Sample Sample->Inject Separate Temperature Programmed Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (SIM Mode) Ionize->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte CalCurve->Quantify

A typical experimental workflow for GC-MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Method

qNMR is a primary analytical method that allows for the determination of the absolute concentration of an analyte without the need for a specific reference standard of the same compound. This is a significant advantage, especially during early-stage drug development when a fully characterized reference standard of an intermediate may not be available.

Principle and Rationale

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be accurately determined.

Experimental Protocol: A Precise qNMR Approach

The following protocol outlines the steps for the quantitative analysis of Methyl 2,5-dibromopyridine-4-acetate using ¹H-NMR.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

Sample Preparation:

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.

    • Rationale: The internal standard must be stable, have a simple spectrum with signals that do not overlap with the analyte's signals, and be accurately weighed.

  • Accurately weigh a known amount of the sample containing Methyl 2,5-dibromopyridine-4-acetate and add it to the same NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters:

  • Pulse Sequence: A simple 1D proton experiment.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons being quantified.

    • Rationale: This is crucial to ensure complete relaxation of the protons between scans, which is essential for accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).

Data Processing and Quantification:

  • Process the acquired FID (Fourier Transform, phase correction, and baseline correction).

  • Integrate the well-resolved, non-overlapping proton signals of both the analyte and the internal standard. For Methyl 2,5-dibromopyridine-4-acetate, the singlet from the methyl ester protons would be an excellent choice for quantification.

  • Calculate the concentration of the analyte using the following formula:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS

    Where:

    • C = Concentration/Purity

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Quantification WeighIS Accurately weigh Internal Standard Dissolve Dissolve in Deuterated Solvent in NMR tube WeighIS->Dissolve WeighSample Accurately weigh Sample WeighSample->Dissolve Acquire Acquire 1H-NMR Spectrum (long d1) Dissolve->Acquire Process Process FID (FT, phasing, baseline) Acquire->Process Integrate Integrate Analyte and IS signals Process->Integrate Calculate Calculate Concentration using formula Integrate->Calculate

A typical experimental workflow for qNMR analysis.

Comparative Performance of Analytical Methods

The choice of the most suitable analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of a reference standard. The following table summarizes the expected performance characteristics of the three discussed methods for the quantification of Methyl 2,5-dibromopyridine-4-acetate.

Performance MetricHPLC-UV MethodGC-MS MethodqNMR Method
Limit of Detection (LOD) 0.1 - 0.5 µg/mL[1][2][3]0.01 - 0.1 µg/mL[9][11][12]~10 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL[1][2][3]0.03 - 0.3 µg/mL[9][11][12]~30 µg/mL
Linearity (R²) > 0.999[2][3]> 0.999[10][13]Not Applicable (Absolute Method)
Accuracy (% Recovery) 98 - 102%[1][8]95 - 105%[13][15]99 - 101%
Precision (% RSD) < 2%[1][8]< 5%[10][15]< 1%
Specificity Good (dependent on chromatographic resolution)Excellent (based on mass fragmentation)Excellent (based on unique proton signals)
Need for Reference Standard Yes (for analyte)Yes (for analyte)No (for analyte, but yes for internal standard)

Conclusion: Selecting the Optimal Method

Each of the discussed analytical techniques offers distinct advantages for the quantification of Methyl 2,5-dibromopyridine-4-acetate.

  • HPLC-UV is a reliable and robust method, ideal for routine quality control in a manufacturing environment where a reference standard is available. Its ease of use and high precision make it a workhorse for quantitative analysis.

  • GC-MS provides superior sensitivity and specificity, making it the method of choice for trace-level quantification or for the analysis of complex matrices where co-eluting impurities might be a concern. The structural information from the mass spectrum also provides a high degree of confidence in the identity of the analyte.

  • qNMR stands out as a primary ratio method that delivers highly accurate and precise results without the need for an analyte-specific reference standard. This makes it invaluable in research and development settings, for the certification of reference materials, and in situations where a pure standard of the analyte is not yet available.

Ultimately, the selection of the most appropriate analytical method will be guided by the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample, and the availability of reference materials. By understanding the principles and performance characteristics of each technique, researchers can make an informed decision to ensure the generation of high-quality, reliable data.

References

  • IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Dave, R. S., Vyas, V. J., & Mahyavanshi, B. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Retrieved from [Link]

  • Chiaveli, C. T., Trovó, A. G., & Bautitz, I. R. (2015). Validation and application of a GC-MS method for the determination of haloacetic acids in drinking water. Journal of the Brazilian Chemical Society, 26(11), 2339-2347. Retrieved from [Link]

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  • Kasina, S., et al. (2022). Development and validation of gc-ms method for the trace level determination of potential genotoxic. World Journal of Pharmaceutical Research, 11(2), 1334-1354.
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  • Al-Qaim, F. F., et al. (2011). Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products. Journal of Analytical Methods in Chemistry, 2011, 895640. Retrieved from [Link]

  • Ahmed, S. A., & Jadhav, S. J. (2025). Development and Validation of Stability-Indicating RP-HPLC and UV Spectrophotometric Methods for Quantitative Determination of Hydroquinone in Pharmaceutical Formulations. International Journal of Pharmaceutical Sciences and Research, 16(6).
  • Jain, A. K., et al. (2018). COMPARISON OF RP-HPLC AND UV SPECTROPHOTOMETRIC METHODS FOR ESTIMATION OF HALOPERIDOL IN PURE AND PHARMACEUTICAL FORMULATION. Journal of Drug Delivery and Therapeutics, 8(5-s), 1-8. Retrieved from [Link]

Sources

Validation

Comparative Guide: Substituted Pyridine-4-acetates in Drug Discovery &amp; Material Science

Topic: Literature Review of the Applications of Substituted Pyridine-4-acetates Content Type: Publish Comparison Guide [1] Executive Summary Substituted pyridine-4-acetates represent a pivotal scaffold in modern medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of the Applications of Substituted Pyridine-4-acetates Content Type: Publish Comparison Guide

[1]

Executive Summary

Substituted pyridine-4-acetates represent a pivotal scaffold in modern medicinal chemistry and reticular synthesis.[1][2] Unlike their phenyl-acetate isosteres, these derivatives offer a dual-mode reactivity profile: the basic pyridine nitrogen facilitates pH-dependent solubility and metal coordination, while the acetate tail provides a flexible carboxylate tether.[1] This guide objectively compares the performance of pyridine-4-acetates against phenylacetates (bioisosteres) and pyridine-3-acetates (positional isomers), synthesizing data from oncology, neurodegeneration, and Metal-Organic Framework (MOF) engineering.

Key Insight: The "Phenyl-Pyridyl Switch" at the 4-position typically lowers logP by 1.0–1.5 units, significantly improving the metabolic stability and aqueous solubility of lipophilic drug candidates.[1]

Chemical Profile & Structural Advantage[2][3][4]

The Phenyl-Pyridyl Switch

The substitution of a benzene ring with a pyridine ring (specifically at the 4-position) is a strategic tool in Lead Optimization.

FeaturePhenylacetate AnalogPyridine-4-acetate AnalogImpact on Performance
pKa (Conjugate Acid) ~4.3 (COOH)~5.2 (Pyridine N) / ~3.8 (COOH)Pyridine N allows salt formation, boosting solubility.[1]
H-Bonding Donor only (if substituted)Acceptor (Pyridine N)Additional binding interaction with target residues (e.g., Ser, His).
Lipophilicity (logP) High (Lipophilic)Moderate (Amphiphilic)Reduced non-specific binding; improved oral bioavailability.
Metabolic Liability Prone to CYP450 oxidationReduced oxidative clearancePyridine ring is electron-deficient, resisting oxidative metabolism.[1]
Positional Isomerism: 3- vs. 4-Substitution

While risedronate (a blockbuster bisphosphonate) utilizes the 3-pyridyl scaffold, the 4-pyridyl isomer offers distinct steric vectors.[1]

  • 3-Pyridyl: Bent geometry; mimics meta-substituted benzenes.[1]

  • 4-Pyridyl: Linear geometry; mimics para-substituted benzenes; ideal for extending ligands into deep enzymatic pockets (e.g., CYP17).[1]

Pharmaceutical Applications: Comparative Case Studies

Case Study A: CYP17 Inhibitors (Prostate Cancer)

Context: CYP17 (17


-hydroxylase/C17,20-lyase) is a target for androgen-dependent prostate cancer.[1] Researchers compared esters of 3- and 4-pyridylacetic acid.[1][3]
  • Experimental Observation: The 3-pyridyl isomers generally exhibited superior inhibition compared to 4-pyridyl analogs in this specific pocket.[1]

  • Mechanistic Logic: The heme iron in CYP enzymes requires a specific angle for nitrogen coordination. The "bent" 3-pyridyl geometry aligns the nitrogen lone pair optimally with the heme iron, whereas the linear 4-pyridyl vector often clashes with the porphyrin ring or channel walls.

  • Takeaway: Use 4-pyridylacetates when linear extension is required; use 3-pyridylacetates for metal-coordination in restricted pockets.[1]

Case Study B: -Amyloid Inhibition (Alzheimer’s)

Context: Small molecules containing the pyridine-4-acetate motif have been synthesized to inhibit the release of


-amyloid peptides.[1]
  • Protocol Highlight: Coupling 4-pyridylacetic acid hydrochloride with amino acid esters (e.g., L-phenylalanine) yields peptidomimetics.[1]

  • Performance: The 4-pyridyl moiety improves blood-brain barrier (BBB) penetration relative to charged quaternary ammonium analogs due to its ability to exist as a neutral species at physiological pH.[1]

Case Study C: CRTH2 Antagonists (Asthma/Inflammation)

Context: Substituted acetic acids are potent antagonists of the CRTH2 receptor.

  • Comparison:

    • Indole-3-acetic acids: High potency, poor metabolic stability.

    • Pyridine-4-acetic acids: Improved metabolic stability (lower clearance).

  • Design Strategy: The pyridine nitrogen acts as a bioisostere for the indole C-H, maintaining the flat aromatic topology required for the hydrophobic pocket while reducing electron density to prevent oxidation.

Material Science: MOF Linker Engineering

In Metal-Organic Frameworks (MOFs), pyridine-4-acetate serves as a heterotopic linker (containing two different binding groups: Pyridine N and Carboxylate O).[1]

Linker TypeLigand ExampleCoordination ModeMOF Topology Result
Rigid Isonicotinic AcidLinear, short distanceRigid, microporous networks (e.g., pillared layers).[1]
Flexible Pyridine-4-acetic acid Angled, flexible (-CH2-)Breathing frameworks ; structural adaptability upon guest adsorption.[1]

Application Note: The methylene spacer in pyridine-4-acetate allows the pyridine ring to rotate relative to the carboxylate, facilitating the formation of "flexible" MOFs that can expand/contract during gas storage (


 capture).

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-pyridylacetate (Fischer Esterification)

A high-yield, scalable method for converting the acid to the ester intermediate.

Reagents:

  • 4-Pyridylacetic acid hydrochloride (10.0 g)[1]

  • Absolute Ethanol (150 mL)

  • Concentrated Sulfuric Acid (

    
    , 5.0 mL)
    
  • Sodium Bicarbonate (

    
    )
    

Methodology:

  • Dissolution: Suspend 4-pyridylacetic acid hydrochloride in absolute ethanol in a 250 mL round-bottom flask.

  • Catalysis: Add concentrated

    
     dropwise with stirring. The solution may warm slightly.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 12–16 hours . Note: Long reflux ensures complete conversion of the hydrochloride salt.
    
  • Neutralization: Cool to room temperature. Concentrate the solvent to ~30 mL under reduced pressure. Pour the residue into ice water (100 mL).

  • Basification: Carefully add saturated

    
     solution until pH ~8.0. Critical: The free base ester is soluble in organic solvents; the salt is not.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via vacuum distillation or flash chromatography (EtOAc/Hexane).
    

Expected Yield: 85–92% (Colorless oil).

Protocol B: "Phenyl-Pyridyl Switch" Decision Workflow

A logic gate for medicinal chemists deciding when to employ this scaffold.[1]

SAR_Decision_Tree Start Lead Compound: Phenylacetate Derivative Check_Solubility Is Aqueous Solubility < 10 µM? Start->Check_Solubility Check_Metab Is Metabolic Clearance High? Check_Solubility->Check_Metab No Switch_Py Switch to Pyridine-4-acetate Check_Solubility->Switch_Py Yes (Add N-Polarity) Check_Metab->Switch_Py Yes (Block Metabolism) Keep_Ph Retain Phenylacetate Check_Metab->Keep_Ph No Check_Heme Target contains Heme/Metal? Switch_Py->Check_Heme Select_Isomer Select Isomer Geometry Check_Heme->Select_Isomer Yes Iso_4 Use 4-Pyridyl (Linear) Check_Heme->Iso_4 No (Default for Solubility) Iso_3 Use 3-Pyridyl (Bent/Angle) Select_Isomer->Iso_3 Restricted Pocket Select_Isomer->Iso_4 Deep Pocket

Figure 1: Strategic decision tree for implementing the Phenyl-Pyridyl switch in SAR studies.[1]

Synthesis Pathway Visualization[6]

The following diagram illustrates the divergent synthesis routes for accessing 4-pyridylacetate derivatives, comparing the Willgerodt-Kindler reaction (from ketones) vs. Hydrolysis (from nitriles).

Synthesis_Pathways Start_Ketone 4-Acetylpyridine Process_WK Willgerodt-Kindler (S, Morpholine) Start_Ketone->Process_WK Rearrangement Start_Nitrile 4-Cyanomethylpyridine Process_Hyd Acid Hydrolysis (HCl/H2O) Start_Nitrile->Process_Hyd Direct Hydrolysis Inter_Thio Thioamide Intermediate Process_WK->Inter_Thio Product_Acid 4-Pyridylacetic Acid Process_Hyd->Product_Acid Inter_Thio->Product_Acid Hydrolysis Product_Ester Ethyl 4-pyridylacetate Product_Acid->Product_Ester EtOH, H2SO4 (Fischer Esterification)

Figure 2: Comparative synthetic pathways to 4-pyridylacetate intermediates.

References

  • Potter, G. A., et al. (1995). Inhibition of human testicular 17 alpha-hydroxylase/C17,20-lyase by esters of 3- and 4-pyridylacetic acid.[1][3] Journal of Medicinal Chemistry. [Verified Context: CYP17 Inhibition Comparison]

  • Stoeckli-Evans, H., et al. (2014).[4] Crystal structure of copper(II) acetate complex with N-[(pyridin-4-yl)methyl]pyrazine-2-carboxamide.[1][4][5] Acta Crystallographica Section E. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2013). 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1][6] [Context: Bioisosteric replacement of acetic acid tails]

  • PrepChem. (n.d.). Synthesis of ethyl 4-pyridylacetate.[1][2][7] Retrieved from [Link]

Sources

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Reactant of Route 1
Reactant of Route 1
Methyl 2,5-dibromopyridine-4-acetate
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Reactant of Route 2
Methyl 2,5-dibromopyridine-4-acetate
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